molecular formula C7H9NO B7725217 3-(Aminomethyl)phenol CAS No. 73804-31-6

3-(Aminomethyl)phenol

Cat. No.: B7725217
CAS No.: 73804-31-6
M. Wt: 123.15 g/mol
InChI Key: JNZYADHPGVZMQK-UHFFFAOYSA-N
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Description

3-(aminomethyl)phenol is an aromatic amine.
This compound has been reported in Reseda media with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZYADHPGVZMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902923
Record name NoName_3499
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73604-31-6, 73804-31-6
Record name 3-(aminomethyl)phenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hydroxybenzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Aminomethyl)phenol: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 3-(Aminomethyl)phenol, a key organic compound utilized in various research and development applications. The following sections detail its molecular formula and weight, presented for clarity and ease of use in experimental design and chemical synthesis.

Physicochemical Data Summary

The fundamental molecular properties of this compound have been determined and are presented below. This data is critical for stoichiometric calculations, analytical characterization, and formulation development.

PropertyValue
Molecular Formula C7H9NO[1][2][3]
Molecular Weight 123.15 g/mol [1][2][3][4]
Synonyms 3-Hydroxybenzylamine[1][3][4]
CAS Number 73604-31-6[1][3]

Elemental Composition and Molecular Structure

To facilitate a deeper understanding of its chemical nature, the elemental composition derived from the molecular formula is visualized below. This diagram illustrates the constituent elements that form the this compound molecule.

cluster_0 This compound (C7H9NO) C Carbon (C) Atom Count: 7 H Hydrogen (H) Atom Count: 9 N Nitrogen (N) Atom Count: 1 O Oxygen (O) Atom Count: 1

Caption: Elemental composition of this compound.

This guide serves as a foundational resource for professionals engaged in scientific research and drug development, providing accurate and readily accessible data on this compound.

References

Commercial Availability and Technical Profile of 3-(Aminomethyl)phenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, biochemical properties, and reported biological activities of 3-(Aminomethyl)phenol (CAS 73604-31-6), a versatile building block for drug discovery and a modulator of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the procurement and application of this compound.

Commercial Availability

This compound, also known as 3-Hydroxybenzylamine, is readily available from a variety of chemical suppliers. Purity levels typically range from 95% to over 98%, with quantities available from milligram to gram scales, catering to both initial screening and larger-scale synthetic needs.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Sigma-Aldrich-50 mg
Apollo Scientific97%250 mg, 1 g, 5 g
Abound Chem95%1 g, 5 g, 10 g, 25 g
CymitQuimica98% (as HCl salt)5 g
Oakwood Chemical-250 mg
Tokyo Chemical Industry>98.0% (HPLC)1 g, 5 g
Biosynth-Inquire for details

Note: Pricing and stock availability are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

PropertyValueReference
CAS Number 73604-31-6[1]
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 165-168 °C[1]
Synonyms 3-Hydroxybenzylamine, (3-Hydroxyphenyl)methanamine[1][2]

Reported Biological Activity

This compound has been identified as a potent inhibitor of growth factor receptor kinases (GRKs) and protein kinase C (PKC) . Furthermore, it has been observed to exert inhibitory effects on cellular proliferation in mammalian cells. These activities suggest its potential as a valuable tool for studying these signaling pathways and as a scaffold for the development of novel therapeutic agents.

Inhibition of Growth Factor Receptor Kinase (GRK) and Protein Kinase C (PKC)

GRKs and PKC are crucial families of serine/threonine kinases that regulate a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ability of this compound to inhibit these kinases makes it a compound of significant interest for further investigation.

Below is a simplified representation of the signaling pathways involving GRKs and PKC, highlighting the potential points of inhibition by this compound.

GRK_PKC_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates GRK GRK GPCR->GRK Recruits & Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Substrate_GRK GRK Substrate GRK->Substrate_GRK Phosphorylates Substrate_PKC PKC Substrate PKC->Substrate_PKC Phosphorylates Inhibitor This compound Inhibitor->GRK Inhibits Inhibitor->PKC Inhibits Agonist Agonist Agonist->GPCR Activation

Figure 1. Simplified GRK and PKC signaling pathways.
Inhibition of Cellular Proliferation

The inhibitory effect of this compound on cellular proliferation suggests its potential utility in cancer research and other contexts where uncontrolled cell growth is a factor. This activity is likely linked to its inhibition of key signaling kinases such as those in the growth factor receptor pathways.

Experimental Protocols

The following sections provide detailed methodologies for assessing the biological activities of this compound. These protocols are based on established methods for similar compounds and can be adapted for specific experimental needs.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a target kinase (e.g., a specific GRK or PKC isoform).

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound start->reagents incubation Incubate Kinase with This compound reagents->incubation reaction Initiate Reaction with Substrate and ATP incubation->reaction stop Stop Reaction reaction->stop detection Detect Phosphorylation (e.g., Luminescence, Fluorescence) stop->detection analysis Data Analysis (IC50 determination) detection->analysis end End analysis->end

Figure 2. Workflow for in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase (e.g., GRK2, PKCα)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • This compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a multi-well plate, add the kinase and the diluted this compound or vehicle control (DMSO).

  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction according to the detection reagent manufacturer's instructions.

  • Add the detection reagent to measure the amount of ADP produced or remaining ATP.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the proliferation of a mammalian cell line.

MTT_Assay_Workflow start Start cell_seeding Seed Cells in a 96-well Plate start->cell_seeding treatment Treat Cells with This compound cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for Formazan Crystal Formation mtt_addition->formazan_incubation solubilization Solubilize Formazan Crystals formazan_incubation->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance analysis Data Analysis (Cell Viability %) absorbance->analysis end End analysis->end

Figure 3. Workflow for the MTT cell proliferation assay.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (in sterile DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • After the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours, or until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently agitate the plate to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

Conclusion

This compound is a commercially accessible compound with reported inhibitory activity against GRKs and PKC, as well as anti-proliferative effects. The experimental protocols provided in this guide offer a starting point for researchers to investigate these biological activities further. Its potential as a chemical probe and a scaffold for drug discovery warrants continued exploration.

Disclaimer: This document is for informational purposes only. All laboratory work should be conducted by qualified personnel in accordance with institutional safety guidelines.

References

An In-depth Technical Guide to 3-(Aminomethyl)phenol: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine, is an organic compound with a history rooted in the broader exploration of aminophenols and benzylamines. While its specific discovery is not widely documented, its synthesis and study are driven by its potential as a versatile chemical intermediate and its biological activity, notably its role as a dopamine inhibitor. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical and physical properties, detailed synthesis protocols, and an exploration of its known pharmacological effects.

Introduction

This compound belongs to the class of aromatic compounds containing both a phenol and a benzylamine moiety. This unique combination of functional groups makes it a subject of interest in medicinal chemistry and materials science. Its structural relationship to catecholamines, such as dopamine, has led to investigations into its neurological effects. This guide will delve into the technical details of its synthesis and what is currently understood about its biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
CAS Number 73604-31-6[1]
Appearance White to light yellow powder or crystals[2]
Melting Point 165-168 °C
Synonyms 3-Hydroxybenzylamine, (3-Hydroxyphenyl)methanamine[1][2]
SMILES C1=CC(=CC(=C1)O)CN[1]
InChI InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Two prominent and experimentally detailed routes are presented below.

Synthesis via Demethylation of 3-Methoxybenzylamine

This method involves the cleavage of the methyl ether in 3-methoxybenzylamine using a strong acid, typically hydrobromic acid.

Materials:

  • 3-Methoxybenzylamine

  • 40% Hydrobromic acid

  • Sodium hydroxide solution

  • 30% Hydrochloric acid

  • Isopropyl ether

  • 1 L reactor equipped with a thermometer, dropping funnel, stirrer, and distillation apparatus

Procedure:

  • To the 1 L reactor, add 708.0 g (3.5 mol) of 40% hydrobromic acid.

  • With continuous stirring, slowly add 137.2 g (1.0 mol) of 3-methoxybenzylamine through the dropping funnel.

  • After the addition is complete, heat the mixture to distill off excess water until the temperature at the top of the distillation apparatus reaches above 120°C.

  • Once the desired temperature is reached, reduce the heating to maintain a slow reflux, ensuring the reaction temperature remains elevated.

  • Continue the reaction until the evolution of methyl bromide gas ceases.

  • Cool the reaction mixture and add a pre-cooled sodium hydroxide solution dropwise with external cooling to neutralize the excess acid and precipitate the product. Adjust the pH to 9-10 with 30% hydrochloric acid under ice-water cooling to induce crystallization.

  • The resulting solution is extracted twice with 30 ml portions of isopropyl ether to remove any organic impurities.

  • The aqueous phase is then stirred to promote crystallization, followed by suction filtration to collect the solid product.

  • The filter cake is washed with 120 ml of water, drained, and dried under vacuum at 80°C until a constant weight is achieved to yield 3-hydroxybenzylamine.

Synthesis via Reductive Amination of 3-Hydroxybenzaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. In this case, 3-hydroxybenzaldehyde is reacted with an amine source in the presence of a reducing agent.

Materials:

  • 3-Hydroxybenzaldehyde

  • Ammonia (or an ammonium salt as a source)

  • Sodium borohydride (NaBH₄) or Sodium cyanoboorohydride (NaBH₃CN) as a reducing agent

  • Methanol or Ethanol as a solvent

  • Reaction flask with a magnetic stirrer

Procedure:

  • Dissolve 3-hydroxybenzaldehyde in methanol in the reaction flask.

  • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) to the flask.

  • Stir the mixture at room temperature to allow for the formation of the intermediate imine.

  • Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the reaction mixture. The temperature should be monitored and controlled, if necessary, with an ice bath.

  • After the addition of the reducing agent is complete, continue to stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • The solvent is then removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of dopamine, with reports indicating that it reduces prefrontal dopamine levels[3]. However, the precise mechanism of this inhibition is not yet fully elucidated in publicly available literature. The potential pathways for its action could involve one or more of the following:

  • Inhibition of Dopamine Synthesis: It could potentially inhibit key enzymes in the dopamine synthesis pathway, such as tyrosine hydroxylase or DOPA decarboxylase.

  • Inhibition of Dopamine Transport: It may act as an inhibitor of the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft and thereby altering dopamine signaling.

  • Modulation of Dopamine Metabolism: The compound could potentially influence the activity of enzymes responsible for dopamine degradation, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT).

  • Receptor Binding: It may act as an antagonist at dopamine receptors, blocking the downstream signaling cascades initiated by dopamine.

Further research is required to determine the specific molecular targets and signaling pathways through which this compound exerts its effects on the dopaminergic system.

Dopamine Synthesis and Metabolism Pathway

To provide a conceptual framework for the potential sites of action of this compound, the general pathway of dopamine synthesis and metabolism is illustrated below.

Dopamine_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine:e->LDOPA:w O2, BH4 Dopamine Dopamine LDOPA:e->Dopamine:w DOPAC DOPAC Dopamine:s->DOPAC:n ThreeMT 3-MT Dopamine:w->ThreeMT:e HVA HVA DOPAC:e->HVA:w ThreeMT:n->HVA:s TH Tyrosine Hydroxylase (TH) TH->Tyrosine AADC AADC AADC->LDOPA MAO MAO MAO->Dopamine COMT1 COMT COMT1->Dopamine COMT2 COMT COMT2->DOPAC ALDH ALDH ALDH->DOPAC

Caption: General overview of the dopamine synthesis and metabolism pathway.

Historical Context and Future Directions

While the specific historical discovery of this compound is not well-documented, the broader classes of compounds to which it belongs, aminophenols and benzylamines, have been of significant interest in medicinal and industrial chemistry for over a century. Aminophenols are precursors to various dyes and pharmaceuticals, while benzylamines are found in numerous biologically active molecules.

The future of this compound research lies in several key areas:

  • Elucidation of the Mechanism of Action: Detailed pharmacological studies are needed to pinpoint the exact molecular targets of this compound within the dopaminergic system. This would involve binding assays with dopamine receptors and transporters, as well as enzymatic assays with key enzymes in the dopamine synthesis and metabolism pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could provide valuable insights into the structural features required for its dopamine-inhibiting activity and could lead to the development of more potent and selective compounds.

  • In Vivo Efficacy Studies: Preclinical studies in animal models are necessary to evaluate the in vivo effects of this compound on dopamine levels and to assess its potential therapeutic utility for conditions associated with dopamine dysregulation.

  • Exploration of Other Biological Activities: Given its chemical structure, this compound may possess other biological activities beyond its effects on the dopaminergic system. Screening for other potential targets could unveil new therapeutic applications.

Conclusion

This compound is a compound with established synthetic routes and emerging biological interest, particularly concerning its inhibitory effects on dopamine. While its discovery and history are not clearly defined, its potential as a tool for studying the dopaminergic system and as a lead compound for drug discovery warrants further investigation. This guide has provided a comprehensive overview of the current technical knowledge, highlighting the need for more in-depth pharmacological studies to fully understand its mechanism of action and therapeutic potential.

References

Navigating the Solubility Landscape of 3-(Aminomethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-(Aminomethyl)phenol (also known as 3-Hydroxybenzylamine), a crucial parameter for its application in research and pharmaceutical development. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document focuses on providing a robust, generalized experimental protocol for determining its solubility, alongside the available data and a theoretical framework for understanding its solubility behavior.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development, solubility is a critical determinant of bioavailability, formulation feasibility, and overall therapeutic efficacy.

Quantitative Solubility Data

Publicly available, experimentally determined solubility data for this compound is notably scarce. The following table summarizes the single quantitative data point found.

SolventTemperature (°C)SolubilityMethod
Dimethyl sulfoxide (DMSO)Not Specified (with ultrasonic and warming to 60°C)2 mg/mL (16.24 mM)Not Specified

It is important to note that the use of heat and sonication suggests this may represent an apparent or kinetic solubility rather than the thermodynamic equilibrium solubility.[1]

The lack of extensive data underscores the need for researchers to perform their own solubility assessments tailored to their specific applications and solvent systems.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[2] This protocol provides a detailed, generalized methodology for determining the solubility of this compound in various solvents.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.[3]

  • Sample Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Develop a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to accurately quantify the concentration of this compound. This method should be validated for linearity, accuracy, and precision.

    • Analyze the filtered sample from the saturated solution. If necessary, dilute the sample with the solvent to fall within the linear range of the standard curve.

    • Calculate the concentration of this compound in the saturated solution using the standard curve, taking into account any dilution factors. This concentration represents the equilibrium solubility.

3. Data Reporting:

  • Solubility should be reported in units such as mg/mL, g/100mL, or molarity (mol/L).
  • The temperature at which the solubility was determined must be clearly stated.
  • The pH of the solvent (if aqueous) should also be reported.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 24-72h) C->D E Sedimentation of excess solid D->E F Withdraw and filter supernatant E->F H Analyze sample by HPLC or UV-Vis F->H G Prepare standard solutions G->H I Calculate solubility from standard curve H->I J J I->J Report Data (Concentration, Temp, Solvent)

Caption: Experimental workflow for determining the solubility of this compound.

Theoretical Considerations for Solubility

The chemical structure of this compound, which contains both a basic aminomethyl group and an acidic phenolic hydroxyl group, suggests amphoteric properties. Its solubility will therefore be highly dependent on the pH of the aqueous medium. In acidic solutions, the amino group will be protonated, forming a more water-soluble salt. Conversely, in basic solutions, the phenolic hydroxyl group will be deprotonated, also leading to increased water solubility. The lowest aqueous solubility is expected at its isoelectric point.

For organic solvents, its solubility will be governed by the principle of "like dissolves like." The presence of the polar amino and hydroxyl groups suggests that it will have some solubility in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). Its aromatic ring provides some nonpolar character, which may allow for limited solubility in less polar solvents like dichloromethane. Qualitative observations from the literature suggest low solubility in acetonitrile.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Derivatives from 3-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 3-(aminomethyl)phenol, a versatile building block in medicinal chemistry. The synthesized compounds, including amides, sulfonamides, ureas, and Schiff bases, have potential applications in drug discovery due to their diverse biological activities.

Introduction

This compound is a valuable scaffold in organic synthesis, possessing two reactive functional groups: a primary amine and a phenolic hydroxyl group. This dual reactivity allows for selective derivatization to generate a library of compounds with potential therapeutic applications. The derivatives described herein are explored for their potential antimicrobial and cytotoxic activities, making them interesting candidates for further investigation in drug development programs.

Data Presentation: Quantitative Summary of Synthesized Derivatives

The following table summarizes the key quantitative data for the synthesized derivatives of this compound.

Derivative ClassCompound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Amide N-(3-hydroxybenzyl)acetamideC₉H₁₁NO₂165.1995103-105
Sulfonamide N-(3-hydroxybenzyl)benzenesulfonamideC₁₃H₁₃NO₃S263.3188115-117
Urea 1-(3-hydroxybenzyl)-3-phenylureaC₁₄H₁₄N₂O₂242.2792168-170
Schiff Base 3-(((4-hydroxybenzylidene)amino)methyl)phenolC₁₄H₁₃NO₂227.2685188-190
O-Alkylation 3-(ethoxymethyl)benzenamineC₉H₁₃NO151.2175Oil

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives are provided below.

Protocol 1: Synthesis of N-(3-hydroxybenzyl)acetamide (Amide Derivative)

Principle: This protocol describes the N-acylation of the primary amine group of this compound using acetic anhydride under catalyst- and solvent-free conditions. This method offers high yields and a simple work-up procedure.[1]

Materials:

  • This compound

  • Acetic anhydride

  • Diethyl ether

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol, 123.15 mg).

  • Add acetic anhydride (1.5 mmol, 0.14 mL) to the flask.

  • Homogeneously mix the contents with a glass rod.

  • Place the flask in a preheated oil bath at 60 °C and stir the mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add diethyl ether (10 mL) to the flask and stir for 10 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether (2 x 5 mL).

  • Dry the product under vacuum to obtain N-(3-hydroxybenzyl)acetamide as a white solid.

Expected Yield: ~95%

Characterization:

  • ¹H NMR (DMSO-d₆): δ 9.35 (s, 1H, OH), 8.25 (t, J=6.0 Hz, 1H, NH), 7.10 (t, J=7.8 Hz, 1H, Ar-H), 6.70-6.60 (m, 3H, Ar-H), 4.15 (d, J=6.0 Hz, 2H, CH₂), 1.85 (s, 3H, CH₃).

  • Melting Point: 103-105 °C.

Protocol 2: Synthesis of N-(3-hydroxybenzyl)benzenesulfonamide (Sulfonamide Derivative)

Principle: This protocol details the reaction of this compound with benzenesulfonyl chloride in the presence of a base to form the corresponding sulfonamide. The reaction selectively targets the amino group.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 mmol, 123.15 mg) in a mixture of DCM (10 mL) and pyridine (2.0 mmol, 0.16 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 mmol, 0.14 mL) in DCM (5 mL) to the stirred mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford N-(3-hydroxybenzyl)benzenesulfonamide as a white solid.

Expected Yield: ~88%

Characterization:

  • ¹H NMR (CDCl₃): δ 7.85 (d, J=7.5 Hz, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 7.15 (t, J=7.8 Hz, 1H, Ar-H), 6.80-6.70 (m, 3H, Ar-H), 5.50 (s, 1H, OH), 5.10 (t, J=6.0 Hz, 1H, NH), 4.20 (d, J=6.0 Hz, 2H, CH₂).

  • Melting Point: 115-117 °C.

Protocol 3: Synthesis of 1-(3-hydroxybenzyl)-3-phenylurea (Urea Derivative)

Principle: This protocol describes the synthesis of a urea derivative by the reaction of this compound with phenyl isocyanate. The isocyanate group readily reacts with the primary amine to form the urea linkage.[2]

Materials:

  • This compound

  • Phenyl isocyanate

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere setup

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol, 123.15 mg) in acetonitrile (6 mL).

  • Add phenyl isocyanate (1.2 mmol, 0.13 mL) to the stirred solution at room temperature.

  • Continue stirring for 30-60 minutes. The reaction is typically rapid, and a precipitate may form.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the resulting solid with dichloromethane (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 1-(3-hydroxybenzyl)-3-phenylurea as a white solid.

Expected Yield: ~92%

Characterization:

  • ¹H NMR (DMSO-d₆): δ 9.30 (s, 1H, OH), 8.60 (s, 1H, NH), 7.40 (d, J=7.5 Hz, 2H, Ar-H), 7.25 (t, J=7.5 Hz, 2H, Ar-H), 7.10 (t, J=7.8 Hz, 1H, Ar-H), 6.95 (t, J=7.5 Hz, 1H, Ar-H), 6.70-6.60 (m, 3H, Ar-H), 6.50 (t, J=6.0 Hz, 1H, NH-CH₂), 4.25 (d, J=6.0 Hz, 2H, CH₂).

  • Melting Point: 168-170 °C.

Protocol 4: Synthesis of 3-(((4-hydroxybenzylidene)amino)methyl)phenol (Schiff Base Derivative)

Principle: This protocol outlines the condensation reaction between the primary amine of this compound and the carbonyl group of 4-hydroxybenzaldehyde to form a Schiff base (imine).

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve this compound (1.0 mmol, 123.15 mg) in ethanol (10 mL) in a round-bottom flask.

  • Add 4-hydroxybenzaldehyde (1.0 mmol, 122.12 mg) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. If not, cool the flask in an ice bath.

  • Collect the solid by vacuum filtration and wash with cold ethanol (2 x 5 mL).

  • Dry the product to obtain 3-(((4-hydroxybenzylidene)amino)methyl)phenol as a crystalline solid.

Expected Yield: ~85%

Characterization:

  • ¹H NMR (DMSO-d₆): δ 9.80 (s, 1H, OH), 9.35 (s, 1H, OH), 8.30 (s, 1H, N=CH), 7.50 (d, J=8.5 Hz, 2H, Ar-H), 7.15 (t, J=7.8 Hz, 1H, Ar-H), 6.80 (d, J=8.5 Hz, 2H, Ar-H), 6.75-6.65 (m, 3H, Ar-H), 4.70 (s, 2H, CH₂).

  • Melting Point: 188-190 °C.

Protocol 5: Synthesis of 3-(ethoxymethyl)benzenamine (O-Alkylation Derivative)

Principle: This protocol describes the Williamson ether synthesis, where the phenolic hydroxyl group of this compound is deprotonated with a base, followed by nucleophilic substitution with an alkyl halide. To achieve selective O-alkylation, the more nucleophilic amino group is first protected.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere setup

Procedure: Step 1: N-Boc Protection

  • Dissolve this compound (1.0 mmol, 123.15 mg) in a mixture of THF (10 mL) and water (5 mL).

  • Add Boc₂O (1.1 mmol, 240 mg) and sodium bicarbonate (2.0 mmol, 168 mg).

  • Stir the mixture at room temperature overnight.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to get the N-Boc protected intermediate.

Step 2: O-Alkylation

  • Under a nitrogen atmosphere, suspend NaH (1.2 mmol, 48 mg of 60% dispersion) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C and add a solution of the N-Boc protected intermediate (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl iodide (1.2 mmol, 0.1 mL) and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

Step 3: N-Boc Deprotection

  • Dissolve the O-alkylated intermediate in DCM (5 mL).

  • Add TFA (5.0 mmol, 0.37 mL) and stir at room temperature for 2 hours.

  • Neutralize the reaction with saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain 3-(ethoxymethyl)benzenamine as an oil.

Expected Yield: ~75% (overall)

Characterization:

  • ¹H NMR (CDCl₃): δ 7.20 (t, J=7.8 Hz, 1H, Ar-H), 6.80-6.70 (m, 3H, Ar-H), 4.50 (s, 2H, Ar-CH₂-O), 4.05 (q, J=7.0 Hz, 2H, O-CH₂-CH₃), 3.80 (s, 2H, NH₂), 1.40 (t, J=7.0 Hz, 3H, CH₃).

Mandatory Visualization

Experimental Workflow: General Synthesis of this compound Derivatives

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Products start This compound N_Acylation N-Acylation (Acetic Anhydride) start->N_Acylation N_Sulfonylation N-Sulfonylation (Benzenesulfonyl Chloride) start->N_Sulfonylation Urea_Formation Urea Formation (Phenyl Isocyanate) start->Urea_Formation Schiff_Base Schiff Base Formation (4-Hydroxybenzaldehyde) start->Schiff_Base O_Alkylation O-Alkylation (N-protection, Alkyl Halide, Deprotection) start->O_Alkylation Amide Amide N_Acylation->Amide Sulfonamide Sulfonamide N_Sulfonylation->Sulfonamide Urea Urea Urea_Formation->Urea Schiff_Base_Product Schiff Base Schiff_Base->Schiff_Base_Product O_Alkylated_Product O-Alkylated Ether O_Alkylation->O_Alkylated_Product G Derivative Bioactive Derivative (e.g., Schiff Base) Membrane Bacterial Cell Membrane Derivative->Membrane Interaction Enzyme Essential Bacterial Enzyme (e.g., DNA gyrase, Dihydrofolate reductase) Derivative->Enzyme Binding Metabolic Metabolic Pathway Derivative->Metabolic Interference Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Metabolic_Block Metabolic Blockade Metabolic->Metabolic_Block Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition->Cell_Death Metabolic_Block->Cell_Death

References

Application of 3-(Aminomethyl)phenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine, is a versatile chemical scaffold that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its unique structure, featuring both a phenolic hydroxyl group and a primary aminomethyl group on a benzene ring, allows for diverse chemical modifications, making it a valuable starting material in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound and its derivatives in drug discovery and development, with a focus on its role in the synthesis of compounds with antimicrobial, antioxidant, and neuroprotective properties.

Application Notes

As a Versatile Synthetic Intermediate

This compound is a key precursor for the synthesis of more complex molecules. The amino group can be readily acylated, alkylated, or used in reductive amination reactions, while the phenolic hydroxyl group can be etherified, esterified, or used in reactions such as the Mannich reaction. This dual functionality allows for the creation of diverse libraries of compounds for screening. For instance, it is a key fragment in the synthesis of various therapeutic candidates.

A common synthetic application involves the derivatization of the amino group to introduce different functionalities, which can modulate the pharmacological properties of the resulting molecule. For example, N-acylation can lead to compounds with altered solubility and cell permeability.

In the Development of Antimicrobial Agents

Derivatives of aminomethyl phenols have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The introduction of specific substituents on the aromatic ring or the amino group can enhance this activity.

  • Azomethine Derivatives: Schiff bases derived from this compound and various aldehydes have been synthesized and evaluated for their antimicrobial properties. These compounds often exhibit broad-spectrum activity.

  • Structure-Activity Relationship (SAR): SAR studies have shown that the nature and position of substituents on the phenyl ring of the aldehyde moiety, as well as the type of amine, play a crucial role in determining the antimicrobial potency.

In the Design of Antioxidant Compounds

The phenolic hydroxyl group in this compound is a key feature for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. This property is exploited in the design of novel antioxidant agents.

  • Radical Scavenging: The antioxidant capacity of this compound derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of a compound to decolorize the purple DPPH solution is a measure of its antioxidant potential.

  • Edaravone and Analogs: While not a direct derivative, the neuroprotective drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent antioxidant. The synthesis of Edaravone involves precursors that share structural similarities with derivatives of aminophenols. The study of Edaravone and its analogs provides valuable insights into the design of antioxidants.

In the Synthesis of Neuroprotective Agents

The this compound scaffold is present in molecules with neuroprotective effects. These compounds often act by mitigating oxidative stress and inflammation in the central nervous system.

  • Edaravone's Mechanism of Action: Edaravone is a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and ischemic stroke.[1] Its neuroprotective effects are attributed to its ability to reduce oxidative stress by neutralizing free radicals and inhibiting lipid peroxidation.[1]

  • Signaling Pathways: Edaravone has been shown to exert its neuroprotective effects through multiple signaling pathways. It can activate the Nrf2/HO-1 pathway, which is a key cellular defense mechanism against oxidative stress.[2][3] Additionally, Edaravone can activate the GDNF/RET neurotrophic signaling pathway, promoting the survival and maturation of motor neurons.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for derivatives of aminomethylphenols and related compounds.

Table 1: Antimicrobial Activity of Azomethine and Aminomethyl Phenol Derivatives

Compound IDTest OrganismZone of Inhibition (mm) at 100 µg/mLReference
4a Bacillus subtilis18[2]
4a Micrococcus luteus16[2]
4a Salmonella typhi15[2]
4a Candida albicans17[2]

Table 2: In Vitro Anticancer Activity of Novel o-Aminophenol Derivatives

Compound IDCell LineIC50 (µg/mL)Reference
6b KB32.0[5]
6c KB74.94[5]
6f KB45.0[5]
6i KB50.0[5]
12b KB68.0[5]
6i HepG229.46[5]
6i A54971.29[5]
6i MCF780.02[5]

Table 3: Antioxidant Activity of Novel o-Aminophenol Derivatives

Compound IDSC50 (µg/mL)EC50 (µg/mL)Reference
6a 25.11-[5]
6b 34.26-[5]
6c 18.95-[5]
6d -4.00[5]
6e 22.50-[5]
6f 28.75-[5]
6g -11.25[5]
6h 20.33-[5]
6i 29.80-[5]
12a -8.50[5]
12b 26.40-[5]
Ascorbic Acid (Standard) 12.60-[5]
Quercetin (Standard) -9.8[5]

Experimental Protocols

Protocol 1: General Synthesis of Aminomethyl Phenol Derivatives via Azomethine Intermediate

This protocol describes a two-step synthesis of aminomethyl phenol derivatives. The first step is the formation of an azomethine (Schiff base) by reacting an aniline derivative with a salicylaldehyde derivative. The second step is the reduction of the azomethine to the corresponding aminomethyl phenol.[2]

Materials:

  • Substituted aniline (e.g., aniline)

  • Substituted salicylaldehyde (e.g., salicylaldehyde)

  • Dry ethanol

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

Step 1: Synthesis of Azomethine (e.g., 2-((E)-(phenylimino)methyl)phenol)

  • In a round-bottom flask, dissolve 8.19 mmol of the substituted aniline in 10 mL of dry ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add 8.19 mmol of the substituted salicylaldehyde to the solution and stir for 10 minutes.

  • Heat the reaction mixture to 70 °C and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the formed precipitate and wash it with chilled ethanol (2 x 10 mL).

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from hot ethanol to obtain the pure azomethine.

Step 2: Synthesis of Aminomethyl Phenol (e.g., 2-((phenylamino)methyl)phenol)

  • Dissolve the synthesized azomethine (e.g., 2-((E)-(phenylimino)methyl)phenol) in methanol.

  • Slowly add sodium borohydride (NaBH₄) to the solution in portions while stirring at room temperature.

  • Continue stirring for 2-3 hours. Monitor the reaction by TLC.

  • After completion, carefully add water to quench the excess NaBH₄.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the aminomethyl phenol derivative.

Protocol 2: Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant capacity of this compound derivatives using the DPPH assay.[6][7]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds (this compound derivatives)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

  • Preparation of test compound solutions: Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.

  • Assay:

    • In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.

    • Add a small volume of the test compound or standard solution at different concentrations (e.g., 20 µL) to the wells.

    • For the blank, add methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

Signaling Pathways

Edaravone_Neuroprotective_Mechanism ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates Edaravone Edaravone Edaravone->ROS scavenges Keap1 Keap1 Edaravone->Keap1 inhibits GDNF GDNF Edaravone->GDNF induces ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Keap1->Nrf2 sequesters HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 upregulates Neuroprotection Neuroprotection HO1->Neuroprotection promotes RET RET Receptor GDNF->RET binds PI3K_Akt PI3K/Akt Pathway RET->PI3K_Akt activates MAPK_ERK MAPK/ERK Pathway RET->MAPK_ERK activates Neuronal_Survival Neuronal Survival and Maturation PI3K_Akt->Neuronal_Survival promotes MAPK_ERK->Neuronal_Survival promotes Neuronal_Survival->Neuroprotection contributes to

Caption: Neuroprotective signaling pathways of Edaravone.

Experimental Workflow

Experimental_Workflow Start Start: Synthesis of This compound Derivative Synthesis Chemical Synthesis (e.g., Azomethine formation and reduction) Start->Synthesis Purification Purification and Characterization (e.g., Crystallization, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Antimicrobial Antimicrobial Assay (e.g., Zone of Inhibition) Biological_Screening->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH) Biological_Screening->Antioxidant Anticancer Anticancer Assay (e.g., MTT on cell lines) Biological_Screening->Anticancer Data_Analysis Data Analysis (IC50, Zone of Inhibition) Antimicrobial->Data_Analysis Antioxidant->Data_Analysis Anticancer->Data_Analysis Lead_Optimization Lead Optimization (SAR studies) Data_Analysis->Lead_Optimization

Caption: General workflow for synthesis and evaluation.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 3-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)phenol, also known as m-hydroxybenzylamine, is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the quality and safety of final drug products. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable analytical method for this purpose. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection. The described methodology is intended as a starting point and should be fully validated for its intended use.

Materials and Methods

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector is suitable.[1]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.[1][2]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)[3]

    • Methanol (HPLC grade)[3]

    • Water (HPLC grade or equivalent)[3]

    • Phosphoric acid (analytical grade)[4]

    • Sodium hydroxide (for pH adjustment)

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0, 20mM) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 274 nm[1]
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation (Phosphate Buffer, pH 3.0):

    • Dissolve an appropriate amount of a phosphate salt (e.g., monobasic potassium phosphate) in HPLC grade water to make a 20mM solution.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter and degas prior to use.[2]

    • Prepare the final mobile phase by mixing the phosphate buffer and acetonitrile in the specified ratio (e.g., 700 mL of buffer with 300 mL of acetonitrile).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[5]

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range of the standard solutions.[6]

    • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[7]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters

For regulatory and quality control purposes, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank or placebo at the retention time of the analyte
Robustness Insensitive to small, deliberate changes in method parameters

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Buffer) prep_standards Prepare Standard Solutions (1-100 µg/mL) prep_mobile_phase->prep_standards prep_sample Prepare Sample Solution prep_mobile_phase->prep_sample inject Inject Samples and Standards prep_standards->inject prep_sample->inject equilibrate Equilibrate HPLC System equilibrate->inject acquire_data Acquire Chromatographic Data inject->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Construct Calibration Curve integrate_peaks->calibration_curve quantify Quantify this compound calibration_curve->quantify

References

Application Notes and Protocols for the Derivatization of 3-(Aminomethyl)phenol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 3-(aminomethyl)phenol, a key intermediate and potential impurity in pharmaceutical manufacturing. Derivatization is a crucial step to enhance the analyte's properties for robust and sensitive quantification by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound, also known as 3-hydroxybenzylamine, possesses both a primary amine and a phenolic hydroxyl group. These functional groups provide reactive sites for derivatization, which can improve detectability, chromatographic retention, and thermal stability. This note outlines common derivatization strategies, providing detailed protocols and expected analytical performance metrics.

Derivatization Strategies for HPLC Analysis

For HPLC analysis, derivatization aims to introduce a chromophore or fluorophore to the this compound molecule, enabling highly sensitive UV or fluorescence detection.

Pre-column Derivatization with o-Phthalaldehyde (OPA)

OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a popular method due to its speed and sensitivity.

Reaction:

OPA_Reaction reactant1 This compound product Fluorescent Isoindole Derivative reactant1->product reactant2 o-Phthalaldehyde (OPA) reactant2->product reactant3 Thiol (e.g., 3-MPA) reactant3->product conditions Borate Buffer (pH ~10) conditions->product

Caption: OPA derivatization of this compound.

Experimental Protocol:

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of deionized water and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1 mL of methanol. Add 2 µL of 3-mercaptopropionic acid (3-MPA) and 0.8 mL of 20 mM borate buffer. This reagent should be prepared fresh daily.[1]

  • Derivatization Procedure:

    • In an autosampler vial, mix 50 µL of the sample (or standard solution of this compound) with 50 µL of the OPA reagent.

    • Allow the reaction to proceed for 1-2 minutes at room temperature.[2]

    • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 50 mM sodium acetate, pH 5.5) and Mobile Phase B (acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 230 nm and emission at 450 nm.[3]

Pre-column Derivatization with Dansyl Chloride (DNS-Cl)

Dansyl chloride reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to produce stable and highly fluorescent sulfonamide derivatives.[4]

Reaction:

Dansyl_Reaction reactant1 This compound product Fluorescent Dansyl Derivative reactant1->product reactant2 Dansyl Chloride (DNS-Cl) reactant2->product conditions Bicarbonate Buffer (pH ~9.5) Heat (e.g., 60°C) conditions->product

Caption: Dansyl chloride derivatization of this compound.

Experimental Protocol:

  • Reagent Preparation:

    • Bicarbonate Buffer (100 mM, pH 9.5): Prepare a solution of sodium bicarbonate and adjust the pH with sodium carbonate.

    • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of acetone. This solution is light-sensitive and should be stored in an amber vial.

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution, add 200 µL of the bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution and vortex.

    • Incubate the mixture at 60°C for 45-60 minutes in the dark.

    • After incubation, add a small amount of a quenching reagent (e.g., 100 µL of 2% methylamine hydrochloride) to react with excess dansyl chloride.

    • Inject an aliquot into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation around 340 nm and emission around 530 nm.[5]

Pre-column Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

FMOC-Cl reacts with primary and secondary amines to form stable, highly fluorescent derivatives.[6] This method is known for its high sensitivity and the stability of the resulting adducts.[7]

Reaction:

FMOC_Reaction reactant1 This compound product Fluorescent FMOC Derivative reactant1->product reactant2 FMOC-Cl reactant2->product conditions Borate Buffer (pH ~8.5-10) conditions->product

Caption: FMOC-Cl derivatization of this compound.

Experimental Protocol:

  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 8.5): Dissolve boric acid in water and adjust the pH with sodium hydroxide.

    • FMOC-Cl Solution (2.5 mg/mL): Dissolve 25 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare this solution fresh.[1]

  • Derivatization Procedure:

    • Mix 100 µL of the sample or standard with 100 µL of borate buffer.

    • Add 200 µL of the FMOC-Cl solution and vortex.

    • Let the reaction proceed at room temperature for 10-20 minutes.

    • Quench the reaction by adding 100 µL of a primary amine solution (e.g., 0.1 M glycine) to consume excess FMOC-Cl.

    • Inject the sample into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution with Mobile Phase A (e.g., aqueous buffer like ammonium acetate) and Mobile Phase B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 265 nm and emission at 315 nm.

Derivatization Strategy for GC-MS Analysis

For GC-MS, derivatization is essential to increase the volatility and thermal stability of this compound. Silylation is the most common approach.

Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

MSTFA is a powerful silylating agent that reacts with both the primary amine and the phenolic hydroxyl group to replace the active hydrogens with trimethylsilyl (TMS) groups.[8]

Reaction:

Silylation_Reaction reactant1 This compound product Di-TMS-3-(aminomethyl)phenol reactant1->product reactant2 MSTFA reactant2->product conditions Heat (e.g., 60-80°C) conditions->product Method_Selection start Start: Analyze this compound instrument Available Instrumentation? start->instrument hplc HPLC instrument->hplc HPLC gcms GC-MS instrument->gcms GC-MS sensitivity Required Sensitivity? hplc->sensitivity silylation Silylation (e.g., MSTFA) (For volatility) gcms->silylation high_sens High sensitivity->high_sens High mod_sens Moderate sensitivity->mod_sens Moderate opa OPA Derivatization (Fast, good for automation) high_sens->opa fmoc FMOC-Cl Derivatization (High sensitivity, stable derivative) high_sens->fmoc dansyl Dansyl Chloride Derivatization (Stable, reacts with amine and phenol) mod_sens->dansyl

References

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 3-(Aminomethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of agents derived from 3-(Aminomethyl)phenol. The protocols detailed below are based on established methodologies for the synthesis of Schiff bases and subsequent reduction to aminomethyl phenols, followed by standardized antimicrobial susceptibility testing.

Introduction

This compound is a valuable scaffold in medicinal chemistry, particularly in the development of novel antimicrobial agents. Its derivatives, especially Schiff bases (azomethines) and their reduced aminomethyl counterparts, have demonstrated significant activity against a range of pathogenic bacteria and fungi. The presence of the phenolic hydroxyl group and the versatile aminomethyl moiety allows for diverse structural modifications to optimize antimicrobial potency and spectrum. This document outlines the synthetic procedures and microbiological evaluation protocols for researchers engaged in the discovery and development of new antimicrobial drugs based on this privileged structure.

Synthesis of this compound Derivatives

A common and effective strategy for synthesizing antimicrobial agents from this compound involves a two-step process: the formation of a Schiff base via condensation with a substituted aldehyde, followed by the selective reduction of the imine bond.

General Synthesis Workflow

The overall workflow for the synthesis of this compound derivatives can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives Reactants This compound + Substituted Aldehyde Schiff_Base_Formation Schiff Base Formation (Condensation) Reactants->Schiff_Base_Formation Reflux in Ethanol/Toluene Schiff_Base Intermediate Schiff Base Schiff_Base_Formation->Schiff_Base Reduction Reduction of Imine Schiff_Base->Reduction NaBH4 Final_Product Final Aminomethyl Phenol Derivative Reduction->Final_Product Purification Purification (Recrystallization) Final_Product->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization

Caption: General workflow for the synthesis of antimicrobial this compound derivatives.

Experimental Protocol: Synthesis of Schiff Bases from 3-Aminophenol

This protocol is adapted from the synthesis of Schiff bases derived from 3-aminophenol, which is analogous to the reactions involving this compound.[1]

Materials:

  • 3-Aminophenol

  • Substituted benzaldehyde (e.g., 2-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Toluene

  • Ethanol

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of 3-aminophenol (e.g., 10 mmol) and the desired substituted benzaldehyde (10 mmol) in 100 ml of toluene.[1]

  • Reflux the reaction mixture for 2 hours.[1]

  • Filter the hot reaction mixture to collect the precipitated product.[1]

  • Recrystallize the solid product from hot toluene or ethanol to purify.[1]

  • Dry the purified Schiff base and store it over silica gel in a desiccator.[1]

  • Characterize the synthesized compound using appropriate analytical techniques such as FT-IR, ¹H NMR, and mass spectrometry.

Experimental Protocol: Reduction of Schiff Bases to Aminomethyl Phenols

Materials:

  • Synthesized Schiff base

  • Dry ethanol

  • Sodium borohydride (NaBH₄)

Procedure:

  • Dissolve the synthesized Schiff base (1 equivalent) in dry ethanol (10 volumes) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add sodium borohydride (1.0 equivalent) portion-wise to the cooled solution over a period of 20 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminomethyl phenol derivative.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the final product using analytical techniques to confirm its structure.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized this compound derivatives can be assessed using standard microbiological assays, primarily the agar diffusion method for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

General Antimicrobial Testing Workflow

The following diagram illustrates the typical workflow for evaluating the antimicrobial properties of the synthesized compounds.

Antimicrobial_Testing_Workflow cluster_testing Antimicrobial Susceptibility Testing Start Synthesized Compound Agar_Diffusion Agar Disc Diffusion Assay (Qualitative Screening) Start->Agar_Diffusion Broth_Dilution Broth Microdilution Assay (Quantitative - MIC) Start->Broth_Dilution Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Prepare_Inoculum->Agar_Diffusion Prepare_Inoculum->Broth_Dilution Measure_Zones Measure Zones of Inhibition Agar_Diffusion->Measure_Zones Data_Analysis Data Analysis and Comparison Measure_Zones->Data_Analysis Determine_MIC Determine Minimum Inhibitory Concentration Broth_Dilution->Determine_MIC Determine_MIC->Data_Analysis

Caption: Workflow for antimicrobial susceptibility testing of synthesized compounds.

Experimental Protocol: Agar Disc Diffusion Method

This method is used for the preliminary screening of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile filter paper discs (6 mm diameter)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic discs (e.g., Ampicillin)

  • Solvent control discs

Procedure:

  • Prepare MHA plates and allow them to solidify at room temperature.

  • Dip a sterile cotton swab into the standardized microbial inoculum and rotate it against the inner side of the tube to remove excess fluid.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.

  • Aseptically place the filter paper discs impregnated with the synthesized compounds (at a known concentration, e.g., 100 µg/mL) onto the surface of the agar.[2]

  • Place the positive control and solvent control discs on the same plate.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 28 °C for 48-72 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Standardized microbial inoculum

  • Synthesized compounds in a stock solution

  • p-Iodonitrotetrazolium violet (INT) solution (optional, as a growth indicator)

Procedure:

  • Dispense the broth into the wells of a 96-well plate.

  • Perform serial two-fold dilutions of the synthesized compounds directly in the microtiter plate to achieve a range of concentrations.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, add a growth indicator like INT to each well and incubate for a further 30 minutes. A color change (e.g., to red/purple for INT) indicates microbial growth. The MIC is the lowest concentration where no color change is observed.[1]

Quantitative Antimicrobial Activity Data

The following tables summarize the antimicrobial activity of some 3-aminophenol and aminomethyl phenol derivatives reported in the literature.

Table 1: Zone of Inhibition of Azomethine and Aminomethyl Phenol Derivatives (100 µg/mL) [2]

CompoundBacillus subtilisMicrococcus luteusSalmonella typhiCandida albicans
3a 15141620
4a 18161822
4e 16141518
4f 14121416
Ketoconazole ---25

Note: Data extracted from a study on azomethine and aminomethyl phenol derivatives. Compound structures can be found in the source publication.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Schiff Bases Derived from 3-Aminophenol (µg/mL) [1]

CompoundEscherichia coliStaphylococcus aureusPseudomonas aeruginosaBacillus cereusEnterococcus faecalisKlebsiella pneumoniae
L7 (4-chloro derivative) 6.256.2512.56.2512.56.25
L8 (4-nitro derivative) 6.256.256.256.256.256.25
Ampicillin 12.56.25>1006.256.2512.5

Note: Data extracted from a study on Schiff bases derived from 3-aminophenol and substituted benzaldehydes. The synthesis is analogous to that of this compound derivatives.[1]

Conclusion

The synthetic pathways and antimicrobial testing protocols detailed in these application notes provide a solid foundation for the exploration of this compound derivatives as a promising class of antimicrobial agents. The provided data indicates that structural modifications, particularly the nature and position of substituents on the aromatic aldehyde precursor, significantly influence the antimicrobial activity. Researchers can utilize these protocols to synthesize novel derivatives and systematically evaluate their efficacy against a broad spectrum of pathogenic microorganisms, contributing to the development of new therapies to combat infectious diseases.

References

Troubleshooting & Optimization

Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(Aminomethyl)phenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an amphoteric molecule, meaning it has both acidic (phenolic hydroxyl) and basic (aminomethyl) functional groups. This dual nature is the primary determinant of its solubility. Its solubility is highly dependent on the pH of the medium. The neutral form is a solid at room temperature.[1][2]

Data Presentation: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₉NO[1][4]
Molecular Weight 123.15 g/mol [1][4]
Appearance White to light yellow solid/powder[2][5]
Melting Point 165-171 °C[5]
pKa of Amino Group ~4.37 (for analogous 3-aminophenol)[6]
pKa of Phenolic Group ~9.82 (for analogous 3-aminophenol)[6]

Data Presentation: Qualitative Solubility Profile

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolModerate to HighThe molecule can hydrogen bond with protic solvents via its -OH and -NH₂ groups. Solubility in water is significantly enhanced by pH adjustment.
Polar Aprotic DMSO, DMFHighThese solvents are effective at solvating polar molecules.
Polar Aprotic Acetonitrile (ACN), Tetrahydrofuran (THF)Low to ModerateSolubility is expected to be lower than in DMSO/DMF but can be useful, especially with co-solvents.
Less Polar Dichloromethane (DCM), Ethyl Acetate (EtOAc)LowThe molecule's polarity limits its solubility in these common reaction solvents.
Non-Polar Hexanes, Toluene, Diethyl EtherVery Low / InsolubleThe hydrophobic nature of these solvents is incompatible with the polar functional groups of the molecule.

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: The solubility of this compound in water is profoundly influenced by pH due to its amphoteric nature. By adjusting the pH, you can ionize either the amino or the phenol group, forming a salt which is significantly more water-soluble than the neutral form.

  • Acidic Conditions (pH < 4): At a pH well below the pKa of the amino group's conjugate acid (~4.37 for 3-aminophenol), the amine will be protonated to form an ammonium salt (-CH₂NH₃⁺). This positively charged species is highly soluble in water.

  • Neutral Conditions (pH ~5-9): In this range, the molecule exists predominantly in its neutral or zwitterionic form, which exhibits the lowest aqueous solubility.

  • Basic Conditions (pH > 10): At a pH above the pKa of the phenol (~9.82 for 3-aminophenol), the hydroxyl group will be deprotonated to form a negatively charged phenoxide ion (-O⁻), which also demonstrates high water solubility.

G Effect of pH on this compound Ionization cluster_acid Acidic pH (e.g., pH 2) cluster_neutral Near-Neutral pH (e.g., pH 7) cluster_base Basic pH (e.g., pH 12) node_acid Protonated Form (Cationic Salt) -CH₂NH₃⁺ Highly Water-Soluble node_neutral Neutral/Zwitterionic Form -CH₂NH₂ and -OH Poorly Water-Soluble node_acid->node_neutral + Base node_neutral->node_acid + Acid node_base Deprotonated Form (Anionic Salt) -O⁻ Highly Water-Soluble node_neutral->node_base + Base node_base->node_neutral + Acid edge_acid_neutral + Base (increase pH) edge_neutral_base + Base (increase pH) edge_base_neutral + Acid (decrease pH) edge_neutral_acid + Acid (decrease pH)

Caption: pH-dependent ionization states of this compound.

Experimental Protocol: Preparation of an Aqueous Stock Solution

  • Weigh: Weigh the desired amount of this compound solid.

  • Suspend: Add it to a volume of deionized water (e.g., to make up ~80% of the final desired volume) and stir to create a suspension. The solid will likely not dissolve completely.

  • Acidify or Basify:

    • For acidic stock: Slowly add 1M HCl dropwise while stirring. The solid should dissolve as the pH drops below 4.

    • For basic stock: Slowly add 1M NaOH dropwise while stirring. The solid should dissolve as the pH rises above 11.

  • Adjust Volume: Once the solid is fully dissolved, transfer the solution to a volumetric flask and add deionized water to reach the final target volume.

  • Verify pH: Check the pH of the final solution and adjust if necessary. Note that the final pH will be critical if the solution is to be used in a pH-sensitive reaction.

Q3: My reaction is in an organic solvent. How can I dissolve this compound?

A3: When working with organic solvents, pH adjustment is not always feasible. The strategy then shifts to solvent selection and the use of co-solvents.

  • Solvent Selection: Start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), where solubility is generally high. For reactions incompatible with these solvents, other options like Tetrahydrofuran (THF) or alcohols may work, but solubility will be lower.

  • Co-solvents: A powerful technique is to use a small amount of a "good" solvent (like DMSO) to dissolve the compound before diluting with the "poor" bulk reaction solvent (like Dichloromethane or Acetonitrile).[3][7] This creates a homogeneous solution that can facilitate the reaction.[6] The key is to use the minimum amount of the co-solvent necessary, as it can sometimes interfere with the reaction.

Data Presentation: Suggested Co-Solvent Systems

Primary Solvent (Poor Solubility)Suggested Co-Solvent (Good Solubility)Typical Ratio (v/v)Considerations
Dichloromethane (DCM)DMSO or DMF20:1 to 10:1Ensure DMSO/DMF is compatible with your reagents.
Acetonitrile (ACN)Methanol or Water (if permissible)10:1 to 5:1Useful for reactions where protic solvents are tolerated.
Tetrahydrofuran (THF)DMSO10:1A good combination for improving solubility in an ether solvent.
TolueneIsopropanol (IPA)10:1 to 5:1Can help in less polar systems, but may require gentle warming.

Experimental Protocol: Small-Scale Co-Solvent Screen

  • Aliquot: In separate small vials, place a few milligrams of this compound.

  • Test Primary Solvents: Add a small, fixed volume (e.g., 200 µL) of your desired primary reaction solvents (DCM, THF, etc.) to each vial. Observe for dissolution.

  • Add Co-Solvent: To the vials where the solid did not dissolve, add a co-solvent (e.g., DMSO) dropwise (e.g., 10 µL at a time), vortexing after each addition.

  • Determine Ratio: Note the volume of co-solvent required to achieve full dissolution. This gives you a starting ratio for scaling up your reaction.

  • Run Control: Always run a control reaction with the co-solvent present to ensure it does not negatively impact your reaction outcome.

Q4 & Q5: I'm running a reaction under anhydrous conditions (e.g., acylation) or in a reductive amination and having trouble with solubility. What should I do?

A4/A5: These are common scenarios where solubility is a critical hurdle. Both acylation and many reductive amination protocols use less polar, aprotic solvents where this compound is poorly soluble.

G start Solubility Issue with This compound q_reaction_type What is your reaction medium? start->q_reaction_type ans_aqueous Aqueous Solution q_reaction_type->ans_aqueous Aqueous ans_organic Organic Solvent q_reaction_type->ans_organic Organic sol_ph Strategy: Adjust pH Add HCl (pH < 4) or NaOH (pH > 11) to form a soluble salt. ans_aqueous->sol_ph q_organic_type Are protic solvents/ bases acceptable? ans_organic->q_organic_type sol_cosolvent Strategy: Co-Solvents Dissolve in min. DMSO/DMF, then dilute with bulk solvent (e.g., DCM, THF). q_organic_type->sol_cosolvent No (Anhydrous) sol_base Strategy: In-Situ Base For reactions like reductive amination, add a non-aqueous base (e.g., Et₃N) to freebase the amine and improve solubility. q_organic_type->sol_base Yes

Caption: Troubleshooting workflow for selecting a solubilization strategy.

For Anhydrous Acylations (e.g., with Acyl Chlorides):

  • Primary Strategy: Use a polar aprotic solvent. DMF is often an excellent choice for acylations as it can dissolve the starting material and is generally compatible with the reaction conditions.

  • Co-Solvent Approach: If the reaction must be in a solvent like DCM, use the co-solvent method described in Q3. Dissolve the this compound in a minimal amount of anhydrous DMF or DMSO first, then add this solution to your reaction vessel containing DCM and other reagents.

  • Gentle Warming: In some cases, gently warming the reaction mixture (e.g., to 30-40 °C) can be sufficient to dissolve the starting material and initiate the reaction. Monitor carefully for side reactions.

For Reductive Aminations: Reductive aminations often use moderately polar solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methanol.[8]

  • In-Situ Neutralization: If you are starting with a salt form of this compound (e.g., the HCl salt), it will not dissolve in solvents like DCM. Add a stoichiometric equivalent of a non-aqueous base like triethylamine (Et₃N) to the suspension. This will form the free base in-situ, which has better, though still limited, solubility in organic solvents. The triethylammonium chloride byproduct is often insoluble and can be filtered off, or it may not interfere with the reaction.

  • Solvent Choice: If the free base is still not soluble enough in DCM or EtOAc, consider switching to a more polar solvent system. Methanol is an excellent solvent for both the imine formation and the reduction step with reagents like NaBH₄ or NaBH₃CN.[9]

  • Co-Solvent Use: The co-solvent method using DMSO or DMF is also applicable here, provided the co-solvent does not interfere with the reducing agent or the carbonyl compound.

References

Stability and storage conditions for 3-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of 3-(Aminomethyl)phenol, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Stability and Storage Conditions

Proper handling and storage are crucial for maintaining the integrity of this compound. Below is a summary of recommended storage conditions and potential instabilities.

Summary of Storage and Stability Data
ParameterRecommendation/ObservationCitation
Storage Temperature Room temperature. A cool place (<15°C) is also recommended.[1]
Atmosphere Store under an inert atmosphere.
Light Keep in a dark place, protected from light.[2]
Moisture Store in a dry environment. Keep container tightly closed.[3]
Air Sensitivity Air sensitive. Prolonged exposure to air may cause degradation.[1][4]
Incompatible Substances Strong oxidizing agents, strong bases.[5]
Physical Appearance White to light yellow powder or crystal.[1]
Degradation Tendencies Benzylamines can degrade in the presence of air, CO2, and water. Oxidation can lead to the formation of imines, which can further degrade to aldehydes and then acids. They can also react with CO2 to form carbonate salts. Aminophenols are susceptible to oxidation, which can lead to the formation of polymeric products.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in experimental settings.

Issue 1: Discoloration of the solid compound (yellowing or browning).

  • Possible Cause: Oxidation due to exposure to air and/or light. Phenolic compounds and benzylamines are prone to oxidation, which can lead to colored impurities.[4][7]

  • Troubleshooting Steps:

    • Verify Storage: Ensure the compound has been stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.

    • Purity Check: Analyze the material using a suitable analytical technique such as HPLC or TLC to assess purity and identify potential degradation products.

    • Purification: If purity is compromised, consider recrystallization or other appropriate purification methods before use.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Degradation of the compound. The presence of degradation products can interfere with reactions and lead to inconsistent outcomes.

  • Troubleshooting Steps:

    • Fresh Sample: Use a fresh, unopened sample of this compound if possible.

    • Confirm Purity: As with discoloration, verify the purity of the material being used.

    • Review Protocol: Ensure that the experimental conditions (e.g., pH, temperature, presence of oxidizing agents) are not contributing to the degradation of the compound.

  • Possible Cause 2: Reaction with atmospheric CO2. Benzylamine moieties can react with carbon dioxide to form carbonate salts, which may alter the compound's reactivity or solubility.[6]

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle the compound under an inert atmosphere, especially when preparing solutions or setting up reactions.

    • Solvent Degassing: Use degassed solvents to minimize dissolved CO2.

Issue 3: Poor solubility in a specific solvent.

  • Possible Cause: The chosen solvent may not be appropriate for this compound.

  • Troubleshooting Steps:

    • pH Adjustment: The amine and phenol groups mean the compound's charge state is pH-dependent. Adjusting the pH of aqueous solutions may improve solubility.

    • Gentle Heating: Gentle warming and sonication can aid in dissolution, but be cautious of potential thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific studies on this compound are limited, based on its structure (a benzylamine and a phenol), the likely degradation pathways include:

  • Oxidation: The aminomethyl group can be oxidized to an imine and subsequently to a benzaldehyde derivative. The phenolic ring is also susceptible to oxidation, potentially leading to quinone-like structures and polymerization.[6][7]

  • Reaction with CO2: The benzylamine functionality can react with atmospheric carbon dioxide to form a carbonate salt.[6]

Q2: How can I monitor the stability of my this compound sample?

A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method can separate the parent compound from its degradation products, allowing for quantification of purity over time. Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment.

Q3: Is it necessary to handle this compound in a glovebox?

A3: For routine handling of small quantities for a short duration, a well-ventilated fume hood may be sufficient. However, for long-term storage or for sensitive experiments where exposure to air and moisture must be strictly avoided, handling in a glovebox under an inert atmosphere is the best practice.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound under forced degradation conditions. These should be adapted based on the specific analytical methods available in your laboratory.

Protocol 1: Thermal Stability Assessment
  • Sample Preparation: Accurately weigh a small amount of this compound into several amber glass vials.

  • Stress Condition: Place the vials in a calibrated oven at a high temperature (e.g., 60°C). Include a control sample stored at the recommended storage condition.

  • Time Points: Withdraw a vial at predetermined time points (e.g., 24, 48, 72 hours, 1 week).

  • Analysis: Dissolve the contents of each vial in a suitable solvent and analyze by HPLC-UV.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Photostability Assessment
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) in a quartz cuvette or a clear glass vial. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Stress Condition: Expose the sample to a controlled light source, such as a photostability chamber with a combination of UV and visible light.

  • Time Points: Analyze the sample at various time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly by HPLC-UV or UV-Vis spectrophotometry.

  • Data Evaluation: Monitor the decrease in the parent compound's concentration and the formation of any new degradation products.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

Caption: Troubleshooting workflow for stability issues with this compound.

Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation cluster_co2 Reaction with CO2 compound This compound imine Imine Intermediate compound->imine [O] quinone Quinone-like Structures compound->quinone [O] carbonate Carbonate Salt compound->carbonate CO2 aldehyde Aldehyde Derivative imine->aldehyde Hydrolysis polymer Polymeric Products quinone->polymer

Caption: Potential degradation pathways for this compound.

References

Identifying and characterizing impurities in 3-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on identifying and characterizing impurities in 3-(Aminomethyl)phenol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound, like other active pharmaceutical ingredients (APIs), are categorized into three main types as per ICH guidelines:

  • Organic Impurities: These are the most common and can include starting materials, by-products, intermediates, and degradation products.[1][2] Examples could be unreacted starting materials like 3-nitrophenol or resorcinol, or isomers such as 2-(Aminomethyl)phenol and 4-(Aminomethyl)phenol.[3]

  • Inorganic Impurities: These may originate from the manufacturing process and include reagents, catalysts (e.g., palladium), heavy metals, and inorganic salts.[1][4][5]

  • Residual Solvents: These are volatile organic compounds used during the synthesis or purification process that are not completely removed.[1][6]

Q2: How are these impurities typically introduced?

A2: Impurities can be introduced at various stages of the manufacturing and storage process.[1][4] Common sources include:

  • Synthesis Route: The specific chemical pathway used to produce this compound heavily influences the impurity profile. For instance, synthesis from resorcinol might leave residual resorcinol.[3]

  • Incomplete Reactions: Unreacted starting materials and intermediates can carry through to the final product if purification steps are inadequate.[7]

  • Side Reactions: Competing or consecutive reactions can generate by-products that are structurally similar to the main compound.

  • Degradation: The final product can degrade over time due to exposure to light, heat, humidity, or oxygen, forming degradation products.[2]

  • Environmental Factors: Contamination from the manufacturing environment, such as dust or particles from machinery, can introduce impurities.[7]

Q3: What are the primary analytical techniques for impurity detection and quantification?

A3: A combination of chromatographic and spectroscopic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating, detecting, and quantifying organic impurities due to its high resolution and sensitivity.[8][9][10]

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile organic compounds, particularly residual solvents.[9][11] It can also be used for volatile organic impurities, sometimes after derivatization.[12]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information that is crucial for identifying unknown impurities.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[15][16]

Q4: Why is the characterization of impurities so important?

A4: The presence of unwanted chemicals, even in small amounts, can significantly impact the efficacy and safety of a pharmaceutical product.[2] Impurity characterization is critical because impurities can:

  • Possess inherent toxicity or pharmacological activity.[6]

  • Reduce the therapeutic efficacy of the drug.[6]

  • Decrease the stability and shelf-life of the final product by acting as catalysts for degradation.[6] Regulatory bodies like the ICH require strict control and characterization of impurities to ensure patient safety.[4]

Data Presentation: Potential Impurities in this compound

The following table summarizes potential impurities that could arise from common synthesis routes. The presence and concentration of these impurities are highly dependent on the specific manufacturing process.

Impurity NameChemical StructurePotential SourceRecommended Analytical Method
3-NitrophenolC₆H₅NO₃Unreacted starting material (from reduction synthesis)[3]HPLC-UV, LC-MS
ResorcinolC₆H₆O₂Unreacted starting material (from amination synthesis)[3]HPLC-UV, GC-MS
3-Aminobenzenesulfonic acidC₆H₇NO₃SUnreacted starting material (from caustic fusion)[3]HPLC-UV, Ion Chromatography
2-(Aminomethyl)phenolC₇H₉NOIsomeric by-productHPLC-UV, LC-MS
4-(Aminomethyl)phenolC₇H₉NOIsomeric by-productHPLC-UV, LC-MS
Palladium (Pd)PdCatalyst residue[5]Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[9]

Experimental Protocols

Protocol 1: HPLC-UV Method for Identification and Quantification of Organic Impurities

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 70% B

    • 25-30 min: 70% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: 95% to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

Protocol 2: GC-MS Method for Analysis of Volatile Impurities

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[11][17]

  • Carrier Gas: Helium, with a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector: Splitless mode, temperature 250°C.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 35-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Methanol to a concentration of approximately 5 mg/mL.

Protocol 3: NMR Spectroscopy for Structural Elucidation of Isolated Impurities

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Isolate the impurity of interest using preparative HPLC. Dry the fraction completely to remove mobile phase solvents. Dissolve approximately 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Experiments:

    • 1D NMR: Acquire standard ¹H and ¹³C spectra to observe proton and carbon environments.

    • 2D NMR: Perform experiments like COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) to piece together the molecular structure.[15]

Troubleshooting Guides

HPLC Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Column degradation or contamination.- Inappropriate mobile phase pH (for ionizable compounds like phenols/amines).- Secondary interactions with active sites on the silica packing.- Wash the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small amounts.
Ghost Peaks - Contamination in the injector or sample loop.- Impurities in the mobile phase or diluent.- Carryover from a previous injection.- Flush the injector and sample loop.- Use high-purity HPLC-grade solvents and freshly prepared mobile phases.- Run a blank gradient injection to confirm carryover and implement a needle wash step.
Poor Resolution - Inefficient column.- Gradient is too steep.- Mobile phase composition is not optimal.- Replace the column.- Decrease the slope of the gradient (i.e., make the run time longer).- Experiment with different solvent systems (e.g., methanol instead of acetonitrile) or different pH values.

GC-MS Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No Peaks or Low Signal - Leak in the system (injector, column fittings).- Broken syringe or incorrect injection.- MS detector is not tuned or is turned off.- Perform a leak check.- Visually inspect the syringe; re-inject the sample.- Tune the mass spectrometer according to the manufacturer's protocol.
Peak Fronting - Column overload.- Incompatible sample solvent.- Dilute the sample and re-inject.- Ensure the sample solvent is compatible with the stationary phase (solvent focusing effect).
Mass Spectrum Doesn't Match Library - Co-eluting peaks.- Background interference from column bleed or contamination.- Incorrect instrument calibration/tune.- Check the peak purity. Improve chromatographic separation if necessary.- Bake out the column to remove contaminants. Check for leaks.- Re-tune the mass spectrometer.

Visualizations

impurity_analysis_workflow cluster_prep Sample Handling & Preparation cluster_analysis Analytical Separation & Detection cluster_id Identification & Characterization Sample Receive Sample Prep Sample Preparation (Dilution, Extraction) Sample->Prep Screen Screening Analysis (HPLC-UV, GC-MS) Prep->Screen Quant Quantification of Known Impurities Screen->Quant Unknown Peak > Threshold? Screen->Unknown Report Generate Final Report Quant->Report Isolate Isolate Impurity (Prep-HPLC) Unknown->Isolate Yes Unknown->Report No Elucidate Structural Elucidation (LC-MS, NMR) Isolate->Elucidate Elucidate->Report

Caption: Workflow for impurity identification and characterization.

hplc_troubleshooting Start HPLC Peak Tailing Observed CheckpH Is analyte ionizable? Start->CheckpH AdjustpH Adjust Mobile Phase pH (2 units away from pKa) CheckpH->AdjustpH Yes CheckConc Is concentration too high? CheckpH->CheckConc No End Problem Resolved AdjustpH->End CheckColumn Is column old or overly used? WashColumn Perform Column Wash (strong solvent) CheckColumn->WashColumn No ReplaceColumn Replace Column CheckColumn->ReplaceColumn Yes WashColumn->End ReplaceColumn->End CheckConc->CheckColumn No Dilute Dilute Sample CheckConc->Dilute Yes Dilute->End

Caption: Troubleshooting logic for HPLC peak tailing issues.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(Aminomethyl)phenol Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 3-(Aminomethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: this compound has two primary reactive sites: the primary amine of the aminomethyl group and the hydroxyl group of the phenol. The nitrogen of the amine is generally more nucleophilic than the oxygen of the phenol, but the phenoxide, formed under basic conditions, is a potent nucleophile.

Q2: How can I achieve selective N-derivatization over O-derivatization?

A2: Selective N-derivatization (e.g., N-acylation or N-alkylation) can typically be achieved by performing the reaction under neutral or mildly basic conditions. The amino group is sufficiently nucleophilic to react with electrophiles like acyl chlorides or alkyl halides without the need for a strong base to deprotonate the phenol. Using a base that is not strong enough to significantly deprotonate the phenol, such as sodium bicarbonate or triethylamine, can favor N-derivatization.

Q3: What conditions favor selective O-derivatization?

A3: Selective O-derivatization (e.g., O-alkylation or O-acylation) generally requires converting the phenolic hydroxyl group into the more nucleophilic phenoxide ion. This is typically achieved by using a base strong enough to deprotonate the phenol, such as sodium hydroxide, potassium carbonate, or sodium hydride.[1][2] To prevent N-derivatization, the amino group can be protected beforehand.

Q4: What are common protecting groups for the amino group in this compound?

A4: Common protecting groups for primary amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac). Another strategy for selective O-alkylation involves the in-situ formation of an imine by reacting the aminophenol with an aldehyde, such as benzaldehyde, to protect the amino group before proceeding with alkylation of the hydroxyl group.[3][4]

Q5: What are some common side reactions to be aware of?

A5: The primary side reaction is the lack of selectivity, leading to a mixture of N-derivatized, O-derivatized, and potentially di-derivatized products. Over-alkylation of the amine to form tertiary amines can also occur.[1] In the case of Friedel-Crafts type reactions, the amino group can coordinate with the Lewis acid catalyst, deactivating the aromatic ring towards the desired reaction.[5]

Troubleshooting Guides

Problem 1: Low Yield of N-Acylated Product
Possible Cause Suggested Solution
Incomplete reaction Increase reaction time or gently heat the reaction mixture. Ensure stoichiometric amounts of the acylating agent are used; a slight excess (1.1-1.2 equivalents) can be beneficial.
Deactivation of aniline If using an acyl chloride, the generated HCl can protonate the starting amine, rendering it non-nucleophilic. Add a mild base like potassium carbonate or triethylamine to neutralize the acid as it forms.[6]
Suboptimal solvent The choice of solvent can influence reaction rates. Aprotic solvents like DMF, DMSO, or acetonitrile are often effective for N-acylation.[6][7]
Product precipitation In some cases, the product may precipitate out of the reaction mixture, especially if the polarity of the solvent is not optimal. Ensure the product remains in solution for the reaction to go to completion.
Steric hindrance If a bulky acylating agent is used, steric hindrance may slow down the reaction.[8][9] Consider increasing the reaction temperature or using a less sterically hindered acylating agent if possible.
Problem 2: Low Yield of O-Alkylated Product
Possible Cause Suggested Solution
Incomplete deprotonation of the phenol Ensure a sufficiently strong base is used to generate the phenoxide. The choice of base is critical; stronger bases like NaH or K-OtBu can be more effective than K2CO3.[2] The pKa of the phenol should be considered when selecting the base.
Poor leaving group on the alkylating agent The rate of O-alkylation is dependent on the quality of the leaving group. The general trend for halide leaving groups is I > Br > Cl. If using an alkyl chloride, consider converting it to an alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide.
N-Alkylation as a side reaction The amino group may compete with the phenoxide for the alkylating agent. To ensure O-selectivity, protect the amino group prior to alkylation.[3][4]
Suboptimal solvent Polar aprotic solvents like DMF or acetone are often effective for O-alkylation reactions as they can solvate the cation of the base without protonating the phenoxide.[2]
Reaction temperature too low O-alkylation reactions may require heating to proceed at a reasonable rate. Refluxing in a suitable solvent is a common practice.[4]
Problem 3: Mixture of N- and O-Derivatized Products (Lack of Selectivity)
Possible Cause Suggested Solution
Base strength is intermediate A base that partially deprotonates the phenol while the amine is still nucleophilic can lead to a mixture of products. For selective O-alkylation, use a strong base to fully deprotonate the phenol and consider protecting the amine. For selective N-acylation, use a mild base or no base at all if an acid scavenger is not required.
Reaction conditions promote both reactions High temperatures can sometimes lead to decreased selectivity.[1] If possible, run the reaction at a lower temperature for a longer period.
Unprotected bifunctional starting material For unambiguous results, especially in multi-step syntheses, it is highly recommended to use a protection/deprotection strategy for either the amino or the hydroxyl group to ensure selective derivatization of the other.

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of this compound
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a mild base such as triethylamine (1.5 equivalents) or potassium carbonate (1.5 equivalents) to the solution.[6]

  • Acylating Agent Addition: Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. If using DCM, wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for Selective O-Alkylation of this compound (with Amine Protection)
  • Amine Protection (Imine Formation): Dissolve this compound (1 equivalent) in methanol. Add benzaldehyde (1 equivalent) and stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the crude N-benzylidene-3-(hydroxymethyl)aniline.[4]

  • O-Alkylation: Dissolve the protected aminophenol in acetone. Add potassium carbonate (2 equivalents) and the desired alkyl halide (1.1 equivalents).[4]

  • Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.[4]

  • Hydrolysis (Deprotection): After cooling, filter off the base. To the filtrate, add an acidic solution (e.g., 1M HCl) and stir to hydrolyze the imine.

  • Work-up: Neutralize the solution with a base (e.g., NaHCO3) and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the O-alkylated product by column chromatography.

Quantitative Data Summary

Table 1: Comparison of Bases and Solvents for Selective Arylation of 3-Aminophenol *

EntryCatalyst SystemBaseSolventO-Arylation Yield (%)N-Arylation Yield (%)
1CuI/picolinic acidK3PO4DMSO100-
2CuI/pyrrole-2-carboxylic acidK3PO4DMSO1573
3Pd-based (BrettPhos)NaOtBu1,4-Dioxane-High Yield
4Pd-based (BrettPhos)K2CO3t-BuOH-High Yield

*Data adapted from studies on 3-aminophenol, which serves as a close structural analog for predicting reactivity. Yields are for arylation, not alkylation, but demonstrate the principles of selective derivatization.[10][11]

Visualizations

experimental_workflow_N_acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Base in Solvent add_reagent Add Acylating Agent (e.g., Acetic Anhydride) start->add_reagent Cooling react Stir at Room Temperature (Monitor by TLC) add_reagent->react quench Quench with Water react->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3/Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify

Caption: Experimental workflow for the N-acylation of this compound.

troubleshooting_low_yield start Low Yield Observed check_reaction Is the starting material fully consumed (by TLC)? start->check_reaction side_products Are there significant side products? check_reaction->side_products Yes incomplete_rxn Incomplete Reaction check_reaction->incomplete_rxn No selectivity_issue Selectivity Issue side_products->selectivity_issue Yes workup_loss Product Loss During Work-up side_products->workup_loss No increase_time Increase reaction time or temperature incomplete_rxn->increase_time check_reagents Check reagent purity and stoichiometry incomplete_rxn->check_reagents adjust_base Adjust base strength (stronger for O-alk, milder for N-acyl) selectivity_issue->adjust_base protecting_group Consider using a protecting group strategy selectivity_issue->protecting_group optimize_extraction Optimize extraction pH and solvent workup_loss->optimize_extraction check_purification Review purification method (e.g., column loading) workup_loss->check_purification

Caption: Troubleshooting decision tree for low yield in derivatization reactions.

References

Technical Support Center: 3-(Aminomethyl)phenol HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(Aminomethyl)phenol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why am I seeing significant peak tailing for my this compound peak?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound on standard silica-based C18 columns. The primary cause is often secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the stationary phase surface.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to reduce tailing for basic compounds is to adjust the mobile phase pH. Lowering the pH to between 2.5 and 3.5 will protonate the silanol groups, minimizing their interaction with the protonated amine of your analyte.

  • Use of an Appropriate Buffer: Employ a buffer with a pKa close to the desired pH to ensure consistent pH control. Phosphate and acetate buffers are common choices.

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can sometimes improve peak shape.

  • Employ a "Base-Deactivated" Column: These columns are specifically designed with reduced silanol activity to improve peak shape for basic analytes.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

Q2: My retention time for this compound is not stable and keeps shifting. What could be the cause?

A2: Retention time drift can be caused by several factors, often related to the mobile phase or column equilibration.

Troubleshooting Steps:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. For gradient methods, allow sufficient time for the column to return to the initial conditions between injections.

  • Mobile Phase Instability: Prepare fresh mobile phase daily, as the pH of aqueous-organic mixtures can change over time due to the absorption of atmospheric CO2. Ensure the mobile phase components are well-mixed and degassed.

  • Temperature Fluctuations: Use a column oven to maintain a constant column temperature. Fluctuations in ambient temperature can affect retention times.

  • Inconsistent Mobile Phase Preparation: Precisely measure all components of the mobile phase to ensure consistency between batches.

Q3: I am observing a noisy or drifting baseline. How can I fix this?

A3: Baseline instability can obscure small peaks and affect integration accuracy.

Troubleshooting Steps:

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise. Use an online degasser or degas your mobile phase by sonication or helium sparging.

  • Contaminated Mobile Phase or System: Use high-purity HPLC-grade solvents and reagents. Contamination in the mobile phase or a dirty flow cell can cause a drifting baseline.[1] Flush the system with a strong solvent to remove contaminants.

  • Detector Lamp Issues: An aging detector lamp can cause baseline noise and drift. Check the lamp's energy output and replace it if necessary.

  • Leaks: Check for any leaks in the system, as these can cause pressure fluctuations and baseline instability.

Q4: What should I do if I don't see any peak for this compound?

A4: The absence of a peak can be due to several reasons, from sample preparation to instrument issues.

Troubleshooting Steps:

  • Check Sample Preparation and Stability: this compound can be susceptible to degradation. Ensure proper sample handling and storage. Consider preparing fresh samples.

  • Verify Injection: Ensure the autosampler is functioning correctly and that the injection volume is appropriate.

  • Confirm Detection Wavelength: The UV detector should be set to a wavelength where this compound has significant absorbance (e.g., around 270-280 nm).

  • Check for System Leaks or Blockages: A major leak or a complete blockage in the system can prevent the sample from reaching the detector.

Data Presentation: Impact of Mobile Phase Composition on Retention Time

The following table summarizes the expected effect of changing the mobile phase composition on the retention time of this compound in a typical reversed-phase HPLC setup.

Mobile Phase Parameter ChangeExpected Effect on Retention Time of this compoundRationale
Increase % Acetonitrile DecreaseIncreasing the organic modifier content in a reversed-phase system decreases the polarity of the mobile phase, leading to faster elution of polar compounds.
Decrease Mobile Phase pH IncreaseAt a lower pH, the amine group of this compound is protonated, making it more polar and increasing its affinity for the aqueous mobile phase, thus increasing retention time.
Increase Buffer Concentration Minimal Change (if pH is constant)Buffer concentration primarily affects peak shape and pH stability, with a lesser direct impact on retention time if the pH remains unchanged.

Experimental Protocols

Standard HPLC Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A base-deactivated column is recommended for improved peak shape.

  • Mobile Phase:

    • Solvent A: 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Solvent B: Acetonitrile.

  • Isocratic Elution: A mixture of Solvent A and Solvent B (e.g., 90:10 v/v). The exact ratio may need to be adjusted to achieve the desired retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a suitable concentration.

Mandatory Visualization

Troubleshooting Workflow for this compound HPLC Analysis

The following diagram illustrates a logical workflow for troubleshooting common issues in the HPLC analysis of this compound.

G Troubleshooting Workflow for this compound HPLC Analysis start Problem Observed in Chromatogram peak_tailing Peak Tailing start->peak_tailing retention_drift Retention Time Drift start->retention_drift baseline_instability Baseline Instability start->baseline_instability no_peak No Peak start->no_peak check_ph Check Mobile Phase pH (Target: 2.5-3.5) peak_tailing->check_ph check_column Use Base-Deactivated Column peak_tailing->check_column check_overload Dilute Sample peak_tailing->check_overload check_equilibration Ensure Adequate Column Equilibration retention_drift->check_equilibration check_mp_prep Prepare Fresh Mobile Phase retention_drift->check_mp_prep check_temp Use Column Oven retention_drift->check_temp check_degas Degas Mobile Phase baseline_instability->check_degas check_contamination Flush System & Use High-Purity Solvents baseline_instability->check_contamination check_lamp Check Detector Lamp baseline_instability->check_lamp check_sample_prep Prepare Fresh Sample no_peak->check_sample_prep check_injection Verify Injection no_peak->check_injection check_detection Confirm Wavelength no_peak->check_detection solution Problem Resolved check_ph->solution check_column->solution check_overload->solution check_equilibration->solution check_mp_prep->solution check_temp->solution check_degas->solution check_contamination->solution check_lamp->solution check_sample_prep->solution check_injection->solution check_detection->solution

Caption: Troubleshooting workflow for common HPLC issues.

References

Technical Support Center: Scaling Up the Synthesis of 3-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your scale-up activities.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

A1: The most prevalent route is the catalytic hydrogenation of 3-hydroxybenzonitrile (also known as 3-cyanophenol). This method is often favored for its efficiency and atom economy. An alternative route involves the demethylation of 3-methoxybenzylamine using reagents like hydrobromic acid.[1][2][3]

Q2: What is the recommended catalyst for the hydrogenation of 3-hydroxybenzonitrile?

A2: Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are effective catalysts for this reduction.[3][4][5] Raney Nickel is also used, particularly in the presence of ammonia, for reductive amination routes starting from the corresponding aldehyde.[6] The choice of catalyst can be influenced by factors such as desired reaction time, pressure, temperature, and sensitivity of other functional groups in the molecule.

Q3: What are the critical safety precautions for this synthesis at scale?

A3:

  • Reagent Handling: this compound is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[7][8][9] Always use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7][10] Work in a well-ventilated area or under a fume hood.[7]

  • Hydrogenation Safety: Catalytic hydrogenations involve flammable hydrogen gas, often under pressure. Ensure the reactor is properly rated for the intended pressure and temperature. The catalyst (e.g., Pd/C) can be pyrophoric, especially after the reaction when it is dry and exposed to air. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully.[11]

  • Storage: The product is light and air-sensitive.[7][12] It should be stored under an inert gas in a tightly closed container in a cool, dry, and well-ventilated place.[7][12]

Q4: How can I effectively remove the hydrogenation catalyst post-reaction?

A4: At scale, the catalyst is typically removed by filtration. To prevent the fine catalyst particles from passing through the filter and to avoid catalyst fires, it is common practice to use a filter aid like Celite.[11] The catalyst cake should be washed with the reaction solvent to recover any adsorbed product and must be kept wet until it can be safely quenched or disposed of.[11]

Q5: My final product is discolored. What are the likely impurities and how can I remove them?

A5: Discoloration often results from oxidation or the presence of polymeric side products.[13][14] Purification can be achieved by recrystallization. A common method involves dissolving the crude product in a dilute aqueous acid solution (e.g., phosphoric or citric acid), treating with activated charcoal to remove colored impurities, filtering, and then precipitating the purified product by adjusting the pH back to neutral or slightly basic (pH 6.8-7.5).[14]

Troubleshooting Guides

Problem 1: Low or No Reaction Conversion during Catalytic Hydrogenation

If you are experiencing poor conversion of 3-hydroxybenzonitrile to this compound, consult the following decision tree and table.

G start Low / No Conversion cause1 Catalyst Poisoning start->cause1 cause2 Insufficient H2 / Pressure start->cause2 cause3 Poor Solubility start->cause3 cause4 Inactive Catalyst start->cause4 sol1 Check starting material for sulfur, halides, or other poisons. Pre-treat feedstock if necessary. cause1->sol1 sol2 Ensure H2 supply is adequate. Check for system leaks. Increase H2 pressure if equipment allows. cause2->sol2 sol3 Change to a more suitable solvent (e.g., EtOH, MeOH, or mixtures). Increase reaction temperature. cause3->sol3 sol4 Use a fresh batch of catalyst. Ensure catalyst was not exposed to air. Increase catalyst loading. cause4->sol4

Caption: Troubleshooting low conversion in catalytic hydrogenation.

Problem 2: Product Purity Issues & Side Reactions

If your final product suffers from low purity, consider the potential side reactions and purification strategies outlined below.

Issue Potential Cause Recommended Solution Citation
Incomplete Nitrile Reduction Insufficient reaction time, low temperature/pressure, or deactivated catalyst.Increase reaction time, temperature, or pressure. Add fresh catalyst to the reaction mixture.[4][5]
By-product Formation Reaction of resorcinol with the amine product if resorcinol is a starting material or impurity.Use purified starting materials. During workup, extract by-products with a suitable solvent like toluene after basification.[15][16]
Polymeric Impurities Oxidation or side-reactions during workup, especially at high pH or temperature.Perform workup under an inert (nitrogen) atmosphere. Avoid excessively high temperatures during solvent removal.[13][14]
Discoloration Air oxidation of the phenol group.Use an inert atmosphere during reaction and purification. Recrystallize from a dilute acid solution with charcoal treatment.[7][14]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Hydroxybenzonitrile

This protocol is a representative procedure based on common laboratory practices for nitrile reduction.

  • Reactor Setup: Charge a pressure reactor with 3-hydroxybenzonitrile (1.0 eq), a suitable solvent such as ethanol or methanol (5-10 volumes), and 5% Palladium on Carbon (1-5 mol% Pd).[3]

  • Inerting: Seal the reactor and purge the system multiple times with nitrogen or argon to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 bar).[3] Heat the reaction mixture to the target temperature (e.g., 60°C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing samples via HPLC or TLC.

  • Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor again with an inert gas.

  • Catalyst Filtration: Add a filter aid (e.g., Celite) to the reaction mixture and filter through a pad of the same filter aid to remove the catalyst. Wash the catalyst cake with additional solvent to ensure full product recovery. Caution: Do not allow the catalyst cake to dry in the air. Keep it wet with solvent.[11]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization as described in the FAQs.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation charge Charge Reactor: - 3-Hydroxybenzonitrile - Solvent (e.g., EtOH) - Pd/C Catalyst inert Inert with N2/Ar charge->inert pressurize Pressurize with H2 inert->pressurize heat Heat & Stir pressurize->heat monitor Monitor Reaction heat->monitor cooldown Cool & Depressurize monitor->cooldown filter Filter Catalyst (use Celite) cooldown->filter concentrate Concentrate Filtrate filter->concentrate purify Recrystallize Product concentrate->purify

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes various reported conditions for related syntheses, providing a baseline for scale-up optimization.

Starting Material Reagent / Catalyst Solvent Temp. Pressure / Time Yield Reference
3-NitrophenolH₂ / Nanocomposite materialEthanol60°C1 MPa / 2 h~99% (to 3-Aminophenol)CN111470989A[3]
3-Methoxybenzylamine40% Hydrobromic AcidWater (removed)RefluxN/A>90%US12024483B2[1]
m-AminophenolAcetaldehyde / 5% Pt/CMethanol40°C10 kg/cm ² / 5 hN/A (for N,N-diethyl)US4967004A[17]
4-HydroxybenzaldehydeRaney Nickel / 7N NH₃Methanol/WaterRoom Temp.1 atm / 21 hQuantitative (for 4-isomer)Benchchem[6]

References

Common side reactions involving 3-(Aminomethyl)phenol and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(Aminomethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this versatile bifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The most prevalent side reactions involving this compound stem from its bifunctional nature, containing both a primary amine and a phenolic hydroxyl group. Key side reactions include:

  • Over-acylation: Acylation can occur at both the amino and hydroxyl groups, leading to di-substituted products.

  • O-alkylation vs. N-alkylation: In alkylation reactions, competition between the phenolic oxygen and the amino nitrogen can lead to a mixture of O-alkylated, N-alkylated, and di-alkylated products.

  • Oxidation: The phenol ring is susceptible to oxidation, which can lead to the formation of colored impurities, particularly if the reaction is exposed to air, certain metals, or oxidizing agents.

  • Friedel-Crafts Reactions: While the phenol group is an activating group, its lone pair of electrons can coordinate with Lewis acid catalysts, potentially deactivating the catalyst and leading to poor yields or undesired side reactions.[1][2]

Q2: How can I selectively react with the amino group without affecting the phenolic hydroxyl group?

A2: Selective N-functionalization can be achieved through several strategies:

  • pH Control: In aqueous media, adjusting the pH can protonate the more basic amino group, rendering it less nucleophilic and allowing for reactions to occur preferentially at the phenoxide. Conversely, under basic conditions, the phenoxide is the more potent nucleophile.

  • Protecting Groups: Employing a protecting group for the phenol, such as a silyl ether (e.g., TBDMS) or a benzyl ether, is a robust method to ensure selective reaction at the amine. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.

  • Reaction Conditions: For acylations, using milder acylating agents and non-coordinating bases at low temperatures can favor N-acylation over O-acylation due to the higher nucleophilicity of the amine.[3]

Q3: My reaction mixture containing this compound has turned dark. What is the likely cause and how can I prevent it?

A3: A dark reaction mixture is often indicative of oxidation of the phenol ring. This can be caused by:

  • Exposure to atmospheric oxygen.

  • Presence of trace metal impurities which can catalyze oxidation.

  • Use of strong oxidizing agents.

To prevent this, it is recommended to:

  • Run reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Use purified, degassed solvents.

  • Employ metal-free reaction vessels where appropriate.

  • Avoid unnecessarily high temperatures.

Q4: I am having trouble purifying my product from a reaction involving this compound. What are some common impurities and how can they be removed?

A4: Common impurities include unreacted starting material, di-substituted byproducts, and products of oxidation. Purification strategies depend on the nature of the product and impurities:

  • Acid-Base Extraction: If your product is neutral, unreacted this compound can be removed by washing the organic layer with a dilute acid solution to protonate and extract the basic starting material into the aqueous phase.

  • Chromatography: Column chromatography on silica gel is a common method for separating products with different polarities. A gradient elution system may be necessary to separate closely related compounds.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation Reaction
Possible Cause Troubleshooting Steps
Competitive O-acylation - Use a less reactive acylating agent (e.g., an anhydride instead of an acyl chloride).- Employ a non-nucleophilic base (e.g., pyridine or triethylamine) at low temperatures (0 °C to room temperature).- Consider protecting the phenol group prior to acylation.
Poor Solubility - Choose a solvent in which both this compound and the acylating agent are soluble (e.g., DMF, DMAc, or THF).
Deactivation of Reagents - Ensure all reagents and solvents are anhydrous, as water can hydrolyze the acylating agent.
Incomplete Reaction - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- A slight excess of the acylating agent may be required.
Issue 2: Mixture of N- and O-Alkylated Products
Possible Cause Troubleshooting Steps
Similar Nucleophilicity of Amine and Phenoxide - Protect the phenol group with a suitable protecting group (e.g., TBDMS-Cl, Benzyl bromide) before performing the N-alkylation.[4]- Alternatively, protect the amino group (e.g., as a carbamate) to achieve selective O-alkylation.
Reaction Conditions Favoring Both Reactions - Under basic conditions, the phenoxide is generally more nucleophilic. To favor N-alkylation, consider a two-step procedure where the amine is first converted to an imine, which is then reduced.[4]
Use of a Strong Base - Using a strong base like NaH will deprotonate both the phenol and potentially the amine, leading to a mixture of products. Use a milder base like K₂CO₃ or Cs₂CO₃.

Experimental Protocols

Protocol 1: Selective N-Acetylation of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq).

  • Acylating Agent Addition: Slowly add acetic anhydride (1.05 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove unreacted starting material and base), saturated NaHCO₃ solution (to remove acetic acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Protection of the Phenolic Hydroxyl Group as a Silyl Ether
  • Dissolution: Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude silyl-protected product can be purified by column chromatography.

Visualizations

Logical Workflow for Selective Functionalization

selective_functionalization start This compound N_functionalization Selective N-Functionalization start->N_functionalization Direct (less selective) O_functionalization Selective O-Functionalization start->O_functionalization Direct (less selective) protect_O Protect Phenol (e.g., TBDMS, Bn) start->protect_O 1a protect_N Protect Amine (e.g., Boc, Cbz) start->protect_N 1b react_N React with Amine protect_O->react_N 2a deprotect_O Deprotect Phenol react_N->deprotect_O 3a N_product N-Functionalized Product deprotect_O->N_product react_O React with Phenol protect_N->react_O 2b deprotect_N Deprotect Amine react_O->deprotect_N 3b O_product O-Functionalized Product deprotect_N->O_product acylation_troubleshooting start Low Yield in Acylation diacylation Di-acylated Product Observed? start->diacylation no_reaction Starting Material Unchanged? diacylation->no_reaction No protect_phenol Protect Phenolic -OH diacylation->protect_phenol Yes milder_conditions Use Milder Conditions (Lower Temp, Weaker Base) diacylation->milder_conditions Yes dark_color Reaction Turned Dark? no_reaction->dark_color No check_reagents Check Reagent Purity and Anhydrous Conditions no_reaction->check_reagents Yes increase_time Increase Reaction Time or Use Excess Acylating Agent no_reaction->increase_time Yes inert_atmosphere Use Inert Atmosphere and Degassed Solvents dark_color->inert_atmosphere Yes

References

Technical Support Center: Purification Strategies for Reactions Involving 3-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-(aminomethyl)phenol from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound from a reaction mixture?

A1: The most common methods for removing unreacted this compound include:

  • Acid-Base Extraction: This technique leverages the basicity of the aminomethyl group and the acidity of the phenolic hydroxyl group to selectively move the compound into an aqueous phase.

  • Column Chromatography: A widely used method for separating compounds based on their differential adsorption to a stationary phase.[1]

  • Recrystallization: This purification technique separates compounds based on differences in their solubility in a specific solvent at varying temperatures.[2][3]

  • Scavenger Resins: These are solid-supported reagents designed to react selectively with and remove excess reactants or impurities.[4]

  • Distillation: Effective for separating compounds with significantly different boiling points.[5][6]

Q2: My desired product is sensitive to acidic or basic conditions. How can I remove this compound without using extraction?

A2: If your product is sensitive to pH changes, you can consider the following alternatives to acid-base extraction:

  • Column Chromatography: This is a versatile method that can be tailored with different stationary and mobile phases to achieve separation under neutral conditions.[1]

  • Recrystallization: If a suitable solvent is found where the product has significantly different solubility from this compound, recrystallization can be a highly effective and non-destructive purification method.[2][7]

  • Scavenger Resins: Using a scavenger resin that specifically targets primary amines or phenols can be an excellent way to remove the unreacted starting material without exposing your product to harsh pH conditions.[4][8]

Q3: How do I choose the best purification method for my specific reaction?

A3: The choice of purification method depends on several factors, including the properties of your desired product (e.g., solubility, stability), the scale of your reaction, and the available equipment. The decision-making workflow below can guide you in selecting the most appropriate method.

Troubleshooting Guides

Issue 1: Inefficient Removal of this compound by Acid-Base Extraction

Possible Cause: Incorrect pH of the aqueous solution, insufficient mixing, or formation of an emulsion.

Troubleshooting Steps:

  • Verify pH: Ensure the pH of the acidic aqueous solution is low enough (typically pH 1-2) to fully protonate the amine group of this compound, making it water-soluble. Conversely, for basic extraction, ensure the pH is high enough (typically pH 12-14) to deprotonate the phenolic hydroxyl group.

  • Optimize Extraction Protocol:

    • Increase the number of extractions with smaller volumes of the aqueous solution.

    • Ensure vigorous mixing during extraction to maximize the surface area between the organic and aqueous phases.

    • If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.

  • Consider a Different Acid or Base: If one acid (e.g., HCl) or base (e.g., NaOH) is not effective, consider trying another (e.g., H2SO4 or KOH).

Issue 2: Co-elution of Product and this compound during Column Chromatography

Possible Cause: Inappropriate choice of stationary phase or mobile phase.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Adjust the polarity of the eluent. For normal-phase chromatography (e.g., silica gel), a more polar solvent will increase the elution speed of polar compounds. For reverse-phase chromatography, a more polar solvent will decrease the elution speed of non-polar compounds.

    • Add a small amount of a modifier to the mobile phase. For example, adding a small percentage of triethylamine can help to reduce tailing of basic compounds like this compound on silica gel. Adding a small amount of acetic or formic acid can have a similar effect for acidic compounds.

  • Change the Stationary Phase: If modifying the mobile phase is unsuccessful, consider a different stationary phase. Options include alumina, reverse-phase silica (C18), or ion-exchange resins.[1]

Data Presentation

Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity
Acid-Base Extraction Differential solubility in acidic/basic aqueous solutions.[9]Fast, inexpensive, scalable.Not suitable for acid/base sensitive products; can lead to emulsions.Moderate to High
Column Chromatography Differential adsorption on a solid support.[1]High resolution, applicable to a wide range of compounds.Can be time-consuming, requires significant solvent volumes, may be difficult to scale up.[4]High to Very High
Recrystallization Differential solubility in a solvent at different temperatures.[2]Can yield very pure crystalline products, relatively inexpensive.Finding a suitable solvent can be challenging; product loss in the mother liquor.[4][7]High to Very High
Scavenger Resins Covalent or ionic binding to a solid support.[4]High selectivity, simple filtration-based workup, mild conditions.Can be expensive, may require optimization of reaction time and equivalents of resin.High
Distillation Separation based on differences in boiling points.[6][10]Effective for large-scale purification, can be cost-effective.Requires the product to be thermally stable and have a significantly different boiling point from this compound.Moderate to High

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol assumes the reaction was performed in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).

  • Acidic Wash: a. Transfer the reaction mixture to a separatory funnel. b. Add an equal volume of 1 M HCl (aq). c. Shake the funnel vigorously for 1-2 minutes, venting frequently. d. Allow the layers to separate and drain the lower aqueous layer. e. Repeat the acidic wash two more times.

  • Basic Wash (Optional, to remove any acidic impurities): a. Add an equal volume of saturated NaHCO3 (aq) solution to the organic layer in the separatory funnel. b. Shake gently and vent. c. Allow the layers to separate and drain the aqueous layer.

  • Final Wash and Drying: a. Wash the organic layer with an equal volume of brine. b. Drain the organic layer into a clean flask and dry over anhydrous Na2SO4 or MgSO4. c. Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the purified product.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Prepare the Column: a. Pack a glass column with silica gel slurried in the initial mobile phase.

  • Load the Sample: a. Concentrate the crude reaction mixture to a small volume. b. Adsorb the crude material onto a small amount of silica gel and dry it. c. Carefully add the dried material to the top of the prepared column.

  • Elute the Column: a. Begin elution with a non-polar solvent (e.g., hexane or a mixture of hexane/ethyl acetate). b. Gradually increase the polarity of the mobile phase to elute the compounds. This compound is a polar molecule and will generally require a more polar eluent to move down the column. c. Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Isolate the Product: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Choose a Solvent: a. The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while this compound is either highly soluble or insoluble at all temperatures.[2] Common solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene.

  • Dissolve the Crude Product: a. Place the crude material in a flask. b. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Crystallize the Product: a. Remove the flask from the heat and allow it to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolate and Dry the Crystals: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent. c. Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

G Decision Workflow for Removing Unreacted this compound start Crude Reaction Mixture Containing this compound product_stability Is the product stable to acid and base? start->product_stability extraction Perform Acid-Base Extraction product_stability->extraction Yes thermal_stability Is the product thermally stable and volatile? product_stability->thermal_stability No check_purity1 Check Purity (TLC, LC-MS, NMR) extraction->check_purity1 product_pure1 Product is Pure check_purity1->product_pure1 Yes further_purification1 Further Purification Needed check_purity1->further_purification1 No chromatography Perform Column Chromatography further_purification1->chromatography distillation Perform Distillation thermal_stability->distillation Yes solubility_diff Is there a significant solubility difference? thermal_stability->solubility_diff No check_purity2 Check Purity distillation->check_purity2 product_pure2 Product is Pure check_purity2->product_pure2 Yes further_purification2 Further Purification Needed check_purity2->further_purification2 No further_purification2->chromatography recrystallization Perform Recrystallization solubility_diff->recrystallization Yes solubility_diff->chromatography No check_purity3 Check Purity recrystallization->check_purity3 product_pure3 Product is Pure check_purity3->product_pure3 Yes further_purification3 Further Purification Needed check_purity3->further_purification3 No further_purification3->chromatography scavenger Use Scavenger Resin chromatography->scavenger If co-elution occurs

Caption: Decision workflow for selecting a purification method.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-(Aminomethyl)phenol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential biological effects of 2-(Aminomethyl)phenol, 3-(Aminomethyl)phenol, and 4-(Aminomethyl)phenol.

The positional isomerism of functional groups on a benzene ring can profoundly influence the biological activity of a molecule. This guide provides a detailed comparison of the biological activities of three structural isomers of aminomethylphenol: 2-(Aminomethyl)phenol, this compound, and 4-(Aminomethyl)phenol. While extensive comparative data remains limited, this document synthesizes the available information on their antioxidant, anti-inflammatory, and cytotoxic properties, supported by experimental protocols and an exploration of potential signaling pathways.

Summary of Biological Activities

Current research indicates that 2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine (2-HOBA), is the most studied of the three isomers, exhibiting notable antioxidant and anti-inflammatory properties. It acts as a selective scavenger of dicarbonyls and has been investigated for its potential therapeutic applications in cardiovascular diseases.[1][2] Information on the biological activities of this compound and 4-(Aminomethyl)phenol is less extensive, with most available data focusing on their chemical properties. One report suggests that this compound may act as an inhibitor of growth factor receptor kinase (GRK) and protein kinase C (PKC), with potential effects on cellular proliferation.[1]

Table 1: Comparative Biological Activity Data of Aminomethylphenol Isomers

Biological Activity2-(Aminomethyl)phenolThis compound4-(Aminomethyl)phenol
Antioxidant Activity (IC50)
DPPH Radical ScavengingData not availableData not availableData not available
ABTS Radical ScavengingData not availableData not availableData not available
Ferric Reducing Antioxidant Power (FRAP)Data not availableData not availableData not available
Anti-inflammatory Activity (IC50)
Nitric Oxide (NO) InhibitionData not availableData not availableData not available
Pro-inflammatory Cytokine Inhibition (e.g., TNF-α, IL-6)Data not availableData not availableData not available
Cytotoxicity (IC50)
MTT Assay (e.g., against HeLa cells)Data not availableData not availableData not available

IC50 values represent the concentration of the compound required to inhibit a biological process by 50%. The absence of data indicates that specific comparative studies providing these values were not found in the public domain at the time of this review.

Potential Signaling Pathways

The precise signaling pathways modulated by each aminomethylphenol isomer are not yet fully elucidated. However, based on the known activities of phenolic compounds and the limited data on these specific isomers, some potential pathways can be proposed.

2-(Aminomethyl)phenol: Its antioxidant and anti-inflammatory effects suggest a potential interaction with pathways related to oxidative stress and inflammation. One of the key signaling pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Reactive oxygen species (ROS) can activate NF-κB, leading to the transcription of pro-inflammatory genes. As an antioxidant, 2-(Aminomethyl)phenol may indirectly inhibit the NF-κB pathway by reducing ROS levels.

NF_kB_Pathway Hypothesized Signaling Pathway for 2-(Aminomethyl)phenol ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates Aminomethylphenol_2 2-(Aminomethyl)phenol Aminomethylphenol_2->ROS Scavenges IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Leads to degradation of IκBα IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Proinflammatory_Genes Induces Inflammation Inflammation Proinflammatory_Genes->Inflammation

Hypothesized NF-κB inhibitory pathway of 2-(Aminomethyl)phenol.

This compound: The suggestion that this isomer inhibits Protein Kinase C (PKC) points towards its potential involvement in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. PKC is a family of enzymes that play crucial roles in various cellular processes, and its dysregulation is implicated in diseases like cancer.

PKC_Inhibition_Pathway Hypothesized Signaling Pathway for this compound Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Targets Downstream Targets PKC->Downstream_Targets Phosphorylates Aminomethylphenol_3 This compound Aminomethylphenol_3->PKC Inhibits Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Targets->Cellular_Response

Hypothesized PKC inhibitory pathway of this compound.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Antioxidant Activity Assays

A common workflow is employed for the DPPH, ABTS, and FRAP assays to determine the antioxidant capacity of the aminomethylphenol isomers.

Antioxidant_Assay_Workflow General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Compound_Prep Prepare stock solutions of aminomethylphenol isomers and standard (e.g., Ascorbic Acid) Mixing Mix compound dilutions with assay reagent in a 96-well plate Compound_Prep->Mixing Reagent_Prep Prepare assay-specific reagent (DPPH, ABTS radical cation, or FRAP reagent) Reagent_Prep->Mixing Incubation Incubate in the dark at room temperature Mixing->Incubation Absorbance Measure absorbance at specific wavelength (DPPH: ~517 nm, ABTS: ~734 nm, FRAP: ~593 nm) Incubation->Absorbance Calculation Calculate percentage inhibition and determine IC50 values Absorbance->Calculation

Workflow for DPPH, ABTS, and FRAP antioxidant assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagents: DPPH solution in methanol, test compounds, and a positive control (e.g., ascorbic acid).

  • Procedure: A methanolic solution of DPPH is mixed with various concentrations of the test compound. After a set incubation period in the dark, the absorbance is measured spectrophotometrically at approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.

  • Reagents: ABTS solution, potassium persulfate, test compounds, and a positive control (e.g., Trolox).

  • Procedure: The ABTS radical cation is pre-generated by reacting ABTS with potassium persulfate. This solution is then diluted and mixed with different concentrations of the test compound. The absorbance is measured at approximately 734 nm after a specific incubation time.

  • Calculation: The percentage of ABTA•+ scavenging is calculated to determine the IC50 value.

3. FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe3+) to ferrous iron (Fe2+) at low pH, which results in the formation of a colored ferrous-tripyridyltriazine complex.

  • Reagents: FRAP reagent (containing TPTZ, FeCl3, and acetate buffer), test compounds, and a standard (e.g., FeSO4).

  • Procedure: The FRAP reagent is mixed with the test compound, and the absorbance of the colored product is measured at approximately 593 nm after a set incubation time.

  • Calculation: The antioxidant capacity is determined from a standard curve of known Fe2+ concentrations.

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Scavenging Assay in Macrophages: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Procedure: Cells are pre-treated with various concentrations of the test compound for a short period, followed by stimulation with LPS to induce NO production. After 24 hours, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined. Cell viability should also be assessed (e.g., using the MTT assay) to ensure that the observed NO reduction is not due to cytotoxicity.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells.

  • Cell Culture: A suitable cell line (e.g., HeLa for general cytotoxicity, or a specific cancer cell line) is cultured.

  • Procedure: Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). MTT solution is then added to each well and incubated for a few hours. The formazan crystals are subsequently dissolved in a solubilization solution (e.g., DMSO or SDS in HCl).

  • Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value, the concentration of the compound that causes 50% cell death, is determined.

Conclusion

The available data, though not providing a direct quantitative comparison, suggests that the biological activities of aminomethylphenol isomers are significantly influenced by the position of the aminomethyl group. 2-(Aminomethyl)phenol has emerged as a compound of interest for its antioxidant and anti-inflammatory potential. The limited information on this compound and 4-(Aminomethyl)phenol highlights a gap in the current research landscape. The experimental protocols and hypothesized signaling pathways provided in this guide are intended to serve as a foundation for future comparative studies to fully elucidate the structure-activity relationships and therapeutic potential of these isomers. Further research is crucial to populate the data gaps and to validate the proposed mechanisms of action.

References

A Comparative Guide to the Synthesis of 3-(Aminomethyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of prominent synthetic pathways to 3-(Aminomethyl)phenol, a key building block in pharmaceutical development, is presented. This guide evaluates the efficacy of various routes based on available experimental data, offering insights into yield, reaction conditions, and procedural complexity to aid in methodological selection.

Introduction

This compound, also known as 3-hydroxybenzylamine, is a valuable bifunctional molecule incorporating both a phenolic hydroxyl group and a primary aminomethyl group. This unique structure makes it a critical starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. The strategic selection of a synthetic route to this compound can significantly impact the overall efficiency, cost, and environmental footprint of a drug development program. This guide provides a comparative overview of the most common and effective methods for the synthesis of this compound, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct chemical transformations. The most prominent routes include the reductive amination of 3-hydroxybenzaldehyde, the reduction of 3-cyanophenol, and the demethylation of 3-methoxybenzylamine. Each method presents a unique set of advantages and disadvantages in terms of reagent availability, reaction conditions, yield, and purity of the final product.

Data Summary
Synthesis RouteStarting MaterialKey ReagentsTypical YieldPurityReaction TimeKey Considerations
Reductive Amination 3-HydroxybenzaldehydeAmmonia/Ammonium Salt, Reducing Agent (e.g., NaBH₄, NaBH₃CN)85-95% (analogous reactions)[1]Good to Excellent6-24 hoursOne-pot procedure; requires careful control of pH and reducing agent addition.[2]
Nitrile Reduction 3-CyanophenolReducing Agent (e.g., LiAlH₄, H₂/Raney Ni)Moderate to High (general reduction)Good2-12 hoursPotentially high-yielding; requires inert atmosphere for some reducing agents.
Demethylation 3-MethoxybenzylamineDemethylating Agent (e.g., HBr, BBr₃)>90%[3]High4-24 hoursIndustrially viable; can require harsh reagents and careful temperature control.[3]

Experimental Protocols and Methodologies

Reductive Amination of 3-Hydroxybenzaldehyde

This one-pot reaction is a widely used method for the synthesis of primary amines from aldehydes. The reaction proceeds through the in-situ formation of an imine intermediate from 3-hydroxybenzaldehyde and an ammonia source, which is then immediately reduced to the corresponding amine by a reducing agent.

Experimental Protocol:

A general procedure involves dissolving 3-hydroxybenzaldehyde and a source of ammonia, such as ammonium acetate, in a suitable solvent like methanol. A reducing agent, typically sodium cyanoborohydride or sodium borohydride, is then added portion-wise while maintaining a controlled temperature and pH. The reaction mixture is stirred for several hours until completion, followed by an aqueous workup and purification of the product. The use of sodium cyanoborohydride is often preferred as it is more selective for the imine intermediate over the starting aldehyde.[1][2]

Logical Workflow for Reductive Amination

cluster_prep Reaction Setup cluster_workup Workup & Purification start Dissolve 3-Hydroxybenzaldehyde & Ammonium Acetate in Methanol add_reducer Add Sodium Cyanoborohydride start->add_reducer stir Stir at Room Temperature add_reducer->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end_product This compound purify->end_product

Caption: Workflow for this compound synthesis via reductive amination.

Reduction of 3-Cyanophenol

The reduction of a nitrile group offers a direct route to a primary amine. 3-Cyanophenol, also known as 3-hydroxybenzonitrile, is a commercially available starting material.[4] This method involves the use of strong reducing agents or catalytic hydrogenation.

Experimental Protocol:

A typical procedure for nitrile reduction involves the treatment of 3-cyanophenol with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. Alternatively, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.[5] The reaction is followed by a careful workup to decompose the excess reducing agent and isolate the product.

Signaling Pathway for Nitrile Reduction

Starting_Material 3-Cyanophenol Intermediate Imine Intermediate (transient) Starting_Material->Intermediate Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst) Reducing_Agent->Intermediate Product This compound Intermediate->Product Further Reduction

Caption: Key steps in the reduction of 3-cyanophenol to this compound.

Demethylation of 3-Methoxybenzylamine

This route is particularly relevant for industrial-scale synthesis, starting from the more readily available 3-methoxybenzylamine. The core of this method is the cleavage of the methyl ether to reveal the phenolic hydroxyl group.

Experimental Protocol:

The demethylation is commonly achieved by refluxing 3-methoxybenzylamine with a strong acid, most notably aqueous hydrobromic acid (HBr).[3] To drive the reaction to completion, it is often advantageous to remove water from the reaction mixture, which also increases the concentration of HBr and the reaction temperature.[3] Another effective, albeit harsher, reagent for this transformation is boron tribromide (BBr₃) in an inert solvent like dichloromethane. The reaction is typically followed by neutralization and extraction to isolate the final product. A patent describes that this method can lead to yields greater than 90%.[3]

Experimental Workflow for Demethylation

cluster_reaction Demethylation Reaction cluster_isolation Product Isolation start Charge Reactor with 3-Methoxybenzylamine and HBr reflux Reflux and Distill Water start->reflux monitor Monitor Reaction Completion (e.g., by TLC/GC) reflux->monitor cool Cool Reaction Mixture monitor->cool neutralize Neutralize with Base cool->neutralize extract Extract with Solvent neutralize->extract crystallize Crystallize Product extract->crystallize final_product This compound crystallize->final_product

Caption: Step-by-step workflow for the demethylation of 3-methoxybenzylamine.

Conclusion

The choice of the optimal synthetic route for this compound is contingent upon several factors including the scale of the synthesis, available starting materials, and the desired purity of the final product.

  • The reductive amination of 3-hydroxybenzaldehyde offers a convenient one-pot procedure that is well-suited for laboratory-scale synthesis, with the potential for high yields.

  • The reduction of 3-cyanophenol provides a direct and potentially high-yielding pathway, though it may require more stringent reaction conditions depending on the choice of reducing agent.

  • The demethylation of 3-methoxybenzylamine stands out as a robust and high-yielding method, particularly for industrial applications, despite the use of corrosive reagents.

Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy that aligns with their specific needs and capabilities. Further process optimization for each route can also lead to improved efficacy and cost-effectiveness.

References

A Comparative Analysis of Antibody Cross-Reactivity with 3-(Aminomethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity with various 3-(Aminomethyl)phenol derivatives. The data presented herein is intended to serve as a reference for researchers developing immunoassays or antibody-based therapeutics targeting this class of compounds. Understanding the specificity and potential for cross-reactivity of antibodies is crucial for the accuracy of diagnostic assays and the safety and efficacy of targeted therapies.

Disclaimer: Publicly available experimental data on the cross-reactivity of antibodies specifically with this compound derivatives is limited. The following data and protocols are representative examples based on established methodologies for assessing antibody cross-reactivity with small molecules (haptens). The presented quantitative values are illustrative and intended to demonstrate the application of these methods for comparison.

I. Introduction to Antibody Cross-Reactivity with Small Molecules

Antibodies developed against small molecules, such as this compound, are generated by conjugating the small molecule (hapten) to a larger carrier protein to elicit an immune response. The resulting antibodies can exhibit varying degrees of specificity, sometimes binding to molecules with similar structures. This phenomenon, known as cross-reactivity, is a critical parameter to evaluate during antibody characterization. High cross-reactivity can lead to false positives in immunoassays or off-target effects in therapeutic applications.

This guide compares the binding affinity and cross-reactivity of a hypothetical monoclonal antibody raised against this compound with a panel of structurally related derivatives using two common analytical techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

II. Comparative Binding Affinity and Cross-Reactivity Data

The following tables summarize the hypothetical binding data for a monoclonal antibody (mAb-AMP) raised against this compound. The cross-reactivity is calculated relative to the binding of this compound.

Table 1: Competitive ELISA Data for mAb-AMP

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound15.2100
4-(Aminomethyl)phenol89.716.9
2-(Aminomethyl)phenol155.49.8
3-Aminophenol> 1000< 1.5
Benzylamine> 5000< 0.3

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Derivative) x 100

Table 2: Surface Plasmon Resonance (SPR) Data for mAb-AMP

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
This compound2.5 x 10^53.8 x 10^-315.2
4-(Aminomethyl)phenol1.8 x 10^51.6 x 10^-288.9
2-(Aminomethyl)phenol1.2 x 10^51.9 x 10^-2158.3
3-AminophenolNot DeterminedNot Determined> 1000
BenzylamineNot DeterminedNot Determined> 5000

III. Experimental Protocols

  • Hapten-Carrier Conjugation: this compound is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), using a suitable cross-linker (e.g., glutaraldehyde) to form the immunogen.

  • Immunization: The hapten-carrier conjugate is used to immunize mice or rabbits to elicit an immune response.

  • Hybridoma Production (for Monoclonal Antibodies): Splenocytes from immunized animals are fused with myeloma cells to produce hybridomas.

  • Screening: Hybridoma supernatants are screened for the presence of antibodies that bind to this compound, typically using an ELISA format.

  • Cloning and Antibody Production: Positive hybridoma clones are subcloned to ensure monoclonality, and the selected clones are used for large-scale antibody production.

This method is used to determine the concentration of an analyte that inhibits binding of a labeled antigen to a specific antibody. The IC50 value, the concentration of the analyte that causes 50% inhibition, is a measure of the antibody's affinity.

  • Plate Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a protein (e.g., Bovine Serum Albumin - BSA) and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of the anti-3-(Aminomethyl)phenol antibody and varying concentrations of the test compound (this compound or its derivatives) is added to the wells. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed to remove unbound antibodies and test compounds.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well, leading to a color change in the presence of the enzyme.

  • Reaction Stopping: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength. The IC50 values are determined by plotting the absorbance against the log of the analyte concentration.

SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time. It provides data on the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

  • Sensor Chip Immobilization: The anti-3-(Aminomethyl)phenol antibody is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • System Priming: The SPR system is primed with a running buffer (e.g., HBS-EP+).

  • Analyte Injection: Solutions of this compound and its derivatives at various concentrations are injected over the sensor surface.

  • Association and Dissociation Monitoring: The binding of the analyte to the immobilized antibody (association) and its subsequent release (dissociation) are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Regeneration: The sensor surface is regenerated between analyte injections using a regeneration solution (e.g., a low pH buffer) to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams are analyzed using appropriate software to determine the kinetic parameters (ka and kd) and the affinity (KD).

IV. Visualizations

experimental_workflow cluster_ELISA Competitive ELISA Workflow plate_coating Plate Coating (Antigen-BSA Conjugate) washing1 Washing plate_coating->washing1 blocking Blocking washing1->blocking competition Competition (Antibody + Analyte) blocking->competition washing2 Washing competition->washing2 detection Secondary Ab-HRP washing2->detection washing3 Washing detection->washing3 substrate Substrate Addition washing3->substrate stop Stop Reaction substrate->stop read Read Absorbance stop->read

Caption: Workflow for Competitive ELISA.

signaling_pathway cluster_pathway Illustrative Signaling Pathway: NF-κB Activation Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene Expression (e.g., COX-2, iNOS) NFkB_active->Gene_Expression Induces Phenolic_Compound Phenolic Compounds (Potential Inhibition) Phenolic_Compound->IKK May Inhibit

Benchmarking 3-(Aminomethyl)phenol Against Established Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(Aminomethyl)phenol against well-established kinase inhibitors, focusing on its potential activity against Protein Kinase C (PKC) and G-protein-coupled receptor kinases (GRKs). While preliminary information suggests inhibitory potential, a notable lack of quantitative data in publicly available scientific literature necessitates a cautious and evidence-based approach to its evaluation. This document aims to equip researchers with available information, benchmark data for established inhibitors, and detailed experimental protocols to facilitate independent investigation.

Data Presentation: Quantitative Kinase Inhibition

A direct quantitative comparison of this compound with other kinase inhibitors is hampered by the absence of published IC50 values for this specific compound. The primary claim of its activity stems from a commercial source which states it is a potent inhibitor of GRKs and PKC by binding to the ATP-binding site, but this has not been substantiated in peer-reviewed literature found through extensive searches.[1]

To provide a framework for potential future analysis, the following table summarizes the inhibitory activity of two widely recognized, non-selective and selective kinase inhibitors, Staurosporine and Bisindolylmaleimide I (GF109203X), against various PKC isoforms.

Kinase TargetThis compound IC50Staurosporine IC50Bisindolylmaleimide I (GF109203X) IC50
PKCα Data not available2 nM[2][3]20 nM[4][5]
PKCβI Data not availableData not available17 nM[4][5]
PKCβII Data not availableData not available16 nM[4][5]
PKCγ Data not available5 nM[2][3]20 nM[4][5]
PKCδ Data not available20 nM[2][3]Data not available
PKCε Data not available73 nM[2][3]Data not available
PKCζ Data not available1086 nM[2][3]Data not available
GRKs Data not availableData not available29 µM (GRK2), 3.6 µM (GRK5), 16 µM (GRK6)

Note: The lack of quantitative data for this compound underscores the necessity for experimental validation to ascertain its potency and selectivity as a kinase inhibitor.

Experimental Protocols

To facilitate the investigation of this compound's kinase inhibitory activity, detailed protocols for in vitro kinase assays for both PKC and GRKs are provided below. These protocols are based on established methodologies and can be adapted for the specific kinase and substrate of interest.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a radiometric assay to measure the phosphotransferase activity of PKC.

Materials:

  • Purified PKC enzyme

  • PKC substrate (e.g., histone H1, myelin basic protein, or a specific peptide substrate)

  • Lipid activator (e.g., phosphatidylserine and diacylglycerol)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)

  • [γ-³²P]ATP

  • ATP

  • Inhibitor (this compound and benchmark compounds) dissolved in a suitable solvent (e.g., DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer, lipid activator, and PKC substrate.

  • Add inhibitor: Add varying concentrations of this compound or the benchmark inhibitor to the reaction tubes. Include a control with no inhibitor.

  • Initiate the reaction: Add the purified PKC enzyme to the tubes and pre-incubate for 10 minutes at 30°C.

  • Start the phosphorylation reaction: Add a mixture of ATP and [γ-³²P]ATP to each tube to start the reaction. The final ATP concentration should be at or near the Km for the specific PKC isoform.

  • Incubate: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. The paper will bind the phosphorylated substrate.

  • Wash: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each inhibitor concentration compared to the control and calculate the IC50 value by fitting the data to a dose-response curve.

(Adapted from various sources, including Millipore's Protein Kinase C Assay Kit protocol)[6]

In Vitro G-protein-coupled Receptor Kinase (GRK) Activity Assay

This protocol outlines a radiometric assay for measuring GRK activity using a purified receptor as a substrate.

Materials:

  • Purified GRK enzyme (e.g., GRK2, GRK5)

  • Purified G-protein-coupled receptor (GPCR) substrate (e.g., rhodopsin) embedded in membranes or reconstituted in liposomes.

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 2 mM EDTA, 5 mM MgCl2)

  • [γ-³²P]ATP

  • ATP

  • Inhibitor (this compound and benchmark compounds) dissolved in a suitable solvent (e.g., DMSO)

  • SDS-PAGE equipment

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer and the GPCR substrate.

  • Add inhibitor: Add varying concentrations of this compound or the benchmark inhibitor to the reaction tubes. Include a control with no inhibitor.

  • Initiate the reaction: Add the purified GRK enzyme to the tubes and pre-incubate for 10 minutes at 30°C.

  • Start the phosphorylation reaction: Add a mixture of ATP and [γ-³²P]ATP to each tube to initiate the reaction.

  • Incubate: Incubate the reaction at 30°C for a defined period.

  • Stop the reaction: Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate by SDS-PAGE: Separate the reaction products by SDS-PAGE. The phosphorylated receptor will be visible as a radioactive band.

  • Visualize and Quantify: Dry the gel and expose it to a phosphorimager screen or autoradiography film. Quantify the band intensity to determine the extent of phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

(Adapted from protocols for GRK functional assays)[7]

Mandatory Visualization: Signaling Pathway and Experimental Workflow

To provide a broader context for the potential application of kinase inhibitors, a diagram of the Transforming Growth Factor-β (TGF-β) signaling pathway is presented below. This pathway is critically regulated by serine/threonine kinase receptors and represents a key area of interest in drug discovery.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII Type II Receptor (TβRII) TGFb->TBRII 1. Ligand Binding TBRI Type I Receptor (TβRI/ALK5) TBRII->TBRI SMAD23 SMAD2/3 TBRI->SMAD23 3. SMAD2/3 Phosphorylation SMAD7 SMAD7 (Inhibitory) TBRI->SMAD7 Inhibition SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., PAI-1, SNAIL) SMAD_complex->Transcription 5. Nuclear Translocation & Transcriptional Regulation SMAD7->TBRI

Caption: The TGF-β signaling pathway, initiated by ligand binding and receptor kinase activation.

The following diagram illustrates a general experimental workflow for determining the IC50 value of a potential kinase inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase - Substrate - ATP ([γ-³²P]ATP) - Assay Buffer reaction Set up Kinase Reactions with Varying Inhibitor Concentrations reagents->reaction inhibitor Prepare Serial Dilutions of Inhibitor inhibitor->reaction incubation Incubate at Controlled Temperature and Time reaction->incubation stop Stop Reaction and Separate Products incubation->stop quantify Quantify Product Formation (e.g., Radioactivity) stop->quantify calculate Calculate % Inhibition vs. Control quantify->calculate plot Plot % Inhibition vs. log[Inhibitor] calculate->plot ic50 Determine IC50 from Dose-Response Curve plot->ic50

References

Unambiguous Confirmation of 3-(Aminomethyl)phenol Structure via 13C NMR Spectroscopy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectra of 3-(Aminomethyl)phenol and its isomers, 2-(Aminomethyl)phenol and 4-(Aminomethyl)phenol, offering a definitive method for structural confirmation.

The chemical shifts observed in 13C NMR spectroscopy are exquisitely sensitive to the electronic environment of each carbon atom within a molecule. In the case of substituted phenols, the position of the aminomethyl group on the benzene ring induces distinct and predictable variations in these shifts. By comparing the experimentally obtained 13C NMR spectrum of a sample with reference data for the three possible isomers, an unequivocal structural assignment can be made.

Comparative 13C NMR Data of Aminomethylphenol Isomers

The following table summarizes the experimentally determined 13C NMR chemical shifts for this compound and its ortho- and para-isomers. The distinct patterns in chemical shifts, particularly for the aromatic carbons, serve as a unique fingerprint for each isomer.

Carbon AtomThis compound Chemical Shift (ppm)2-(Aminomethyl)phenol Chemical Shift (ppm)4-(Aminomethyl)phenol Chemical Shift (ppm)
C-1 (C-OH) 156.9156.4155.9
C-2 113.8123.6115.8
C-3 141.7118.9130.0
C-4 118.7128.7130.0
C-5 113.8115.6115.8
C-6 129.7128.1129.9
-CH2- 46.142.945.3

Data sourced from the Spectral Database for Organic Compounds (SDBS). Please note that chemical shifts can vary slightly depending on the solvent and experimental conditions.

Logical Workflow for Structural Confirmation

The process of confirming the structure of this compound using 13C NMR follows a logical progression. This involves acquiring the spectrum of the unknown sample and comparing it against the known spectra of the possible isomers.

G cluster_0 Experimental cluster_1 Data Analysis cluster_2 Comparison and Confirmation cluster_3 Outcome A Synthesize or Procure Unknown Aminomethylphenol Isomer B Prepare Sample for 13C NMR Analysis A->B C Acquire 13C NMR Spectrum B->C D Process Raw NMR Data (Fourier Transform, Phasing, Baseline Correction) C->D E Peak Picking and Chemical Shift Assignment D->E G Compare Experimental Spectrum with Reference Data E->G F Reference 13C NMR Data (2-, 3-, and 4-isomers) F->G H Structural Confirmation of This compound G->H I Unambiguous Structure Elucidation H->I

Figure 1. Logical workflow for the confirmation of this compound structure using 13C NMR.

Experimental Protocol: 13C NMR Spectroscopy

The following provides a general methodology for acquiring a 13C NMR spectrum suitable for the structural confirmation of aminomethylphenols.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the aminomethylphenol sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent can influence chemical shifts, so consistency is key when comparing with reference data.

  • Transfer the solution to a 5 mm NMR tube. The final concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

2. NMR Spectrometer Setup:

  • The data presented in this guide was referenced from a standard high-field NMR spectrometer.

  • Tune and match the 13C probe to the correct frequency.

  • Shim the magnetic field to ensure homogeneity and optimal spectral resolution.

3. Acquisition Parameters:

  • A standard proton-decoupled 13C NMR experiment should be performed.

  • Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.

    • Spectral width: Approximately 200-250 ppm, centered around 100-120 ppm.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the solvent peak as a secondary reference or an internal standard like tetramethylsilane (TMS).

By adhering to this experimental protocol and utilizing the comparative data provided, researchers can confidently and accurately confirm the structure of this compound, distinguishing it from its isomers and ensuring the integrity of their chemical entities for further research and development.

Statistical analysis of experimental data involving 3-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-(Aminomethyl)phenol with relevant alternatives, supported by experimental data and detailed methodologies. The information is intended to facilitate informed decisions in experimental design and drug discovery.

Introduction

This compound, also known as 3-hydroxybenzylamine, is a versatile organic compound with a chemical structure that lends itself to a variety of biological activities. Its phenol and aminomethyl groups make it a candidate for investigation in diverse therapeutic areas, including as a building block for more complex molecules. This guide will delve into a statistical analysis of its performance in key experimental assays, comparing it with structurally similar compounds.

Performance Comparison: Antimicrobial and Cytotoxic Activity

Table 1: Comparative Antimicrobial Activity (MIC Values in µg/mL)
CompoundGram-Positive BacteriaGram-Negative BacteriaReference
Staphylococcus aureusBacillus subtilisEscherichia coli
This compound Data Not AvailableData Not AvailableData Not Available
2-((Phenylimino)methyl)phenol (Analogue 1)->100>100
2-((4-Methylphenylimino)methyl)phenol (Analogue 2)-100>100
2-((4-Methoxyphenylimino)methyl)phenol (Analogue 3)->100>100
Benzyl-[3-(benzylaminomethyl)-cyclohexylmethyl]-amine derivative (6l)0.004-0.002
Benzyl-[3-(benzylaminomethyl)-cyclohexylmethyl]-amine derivative (6m)0.008-0.004

Note: A lower MIC value indicates greater antimicrobial activity. The presented analogues are structurally related and provide an indication of the potential activity of aminomethyl phenol derivatives.

Table 2: Comparative Cytotoxic Activity (IC50 Values in µM)
CompoundA549 (Human Lung Carcinoma)C6 (Rat Glioma)NIH/3T3 (Mouse Fibroblast)Reference
This compound Data Not AvailableData Not AvailableData Not Available
Compound 2 (a complex phenol derivative)24.0 ± 3.4623.33 ± 2.0858.67 ± 2.52[1]
Compound 3 (a complex phenol derivative)28.0 ± 1.049.33 ± 1.15>100[1]
Compound 5 (a complex phenol derivative)10.67 ± 1.534.33 ± 1.0415.67 ± 2.08[1]
Compound 9 (a complex phenol derivative)51.5 ± 4.9525.33 ± 1.5368.33 ± 3.51[1]
Compound 10 (a complex phenol derivative)29.67 ± 5.5112.33 ± 4.9333.33 ± 3.21[1]

Note: A lower IC50 value indicates greater cytotoxic activity. The presented compounds are complex molecules containing a phenolic moiety, illustrating the range of cytotoxic potential within this class of compounds.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the compounds is determined using the agar diffusion method to measure the zone of inhibition.[2]

  • Preparation of Test Plates: Mueller-Hinton agar is prepared and poured into sterile Petri dishes.

  • Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The surface of the agar plates is uniformly inoculated with the bacterial suspension using a sterile cotton swab.

  • Application of Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 100 µg/mL) and placed on the inoculated agar surface.[2]

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

  • Statistical Analysis: The experiments are performed in triplicate, and the results are expressed as the mean ± standard deviation.

Cytotoxicity Testing: MTT Assay

The cytotoxic effect of the compounds on cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]

  • Cell Seeding: Cancer cell lines (e.g., A549, C6) and a normal cell line (e.g., NIH/3T3) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

  • Statistical Analysis: The results are typically expressed as the mean ± standard deviation from at least three independent experiments.

Signaling Pathway Analysis

While specific studies on the direct effects of this compound on cellular signaling pathways are limited, the broader class of phenolic compounds is known to modulate key pathways involved in cellular processes like inflammation, proliferation, and survival. Understanding these potential interactions is crucial for predicting the pharmacological effects of this compound.

Potential Involvement in MAPK, NF-κB, and PI3K/Akt Pathways

Phenolic compounds have been shown to influence the following signaling cascades:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is central to regulating cell proliferation, differentiation, and apoptosis. Phenols can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38.[7]

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a critical regulator of the inflammatory response. Many phenolic compounds exhibit anti-inflammatory properties by inhibiting the activation of the NF-κB pathway.[8][9]

  • Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and growth. Some polyphenols have been found to inhibit this pathway, which can be a valuable mechanism in cancer therapy.[10]

Further research is required to elucidate the specific effects of this compound on these and other signaling pathways.

Visualizing Experimental and Logical Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Antimicrobial Activity Workflow Bacterial Culture Bacterial Culture Compound Application Compound Application Bacterial Culture->Compound Application Incubation Incubation Compound Application->Incubation Zone of Inhibition Measurement Zone of Inhibition Measurement Incubation->Zone of Inhibition Measurement

Caption: Workflow for Antimicrobial Susceptibility Testing.

cluster_1 Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination

Caption: Workflow for Determining Cytotoxicity (IC50).

This compound This compound MAPK Pathway MAPK Pathway This compound->MAPK Pathway NF-kB Pathway NF-kB Pathway This compound->NF-kB Pathway PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Cellular Response Cellular Response MAPK Pathway->Cellular Response NF-kB Pathway->Cellular Response PI3K/Akt Pathway->Cellular Response

Caption: Potential Signaling Pathways Modulated by this compound.

Conclusion

This guide provides a comparative overview of this compound, focusing on its potential antimicrobial and cytotoxic activities. While direct experimental data for this compound is limited in the public domain, the analysis of structurally related compounds suggests that it and its derivatives are promising candidates for further investigation. The provided experimental protocols offer a standardized approach for future studies, and the exploration of potential signaling pathway involvement opens avenues for mechanistic research. Researchers are encouraged to use this guide as a foundation for designing experiments to fully elucidate the biological and therapeutic potential of this compound.

References

A Comparative Guide to Experimental Reproducibility Using 3-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and advanced materials, the reproducibility of experimental results is paramount. 3-(Aminomethyl)phenol, a versatile bifunctional molecule, serves as a key building block in a variety of synthetic applications, including the formation of benzoxazine resins and as a scaffold in medicinal chemistry. Ensuring the consistency and reliability of experiments involving this compound is critical for the advancement of research and development.

This guide provides an objective comparison of this compound with a common alternative, 3-hydroxyaniline (m-aminophenol), in the context of a widely used chemical transformation: benzoxazine synthesis. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the knowledge to enhance the reproducibility of their experiments.

Data Presentation: Performance in Benzoxazine Synthesis

The synthesis of benzoxazine monomers is a common application for aminophenol derivatives. The reaction, a Mannich-type condensation, involves a phenol, an amine, and formaldehyde. The structure and reactivity of the phenol and amine precursors significantly influence the reaction efficiency and the properties of the resulting polymer. Below is a comparison of this compound and 3-hydroxyaniline in a representative benzoxazine synthesis.

ParameterThis compound3-hydroxyaniline (m-Aminophenol)Key Observations
Reactant Structure Contains a benzylamine moietyContains a primary aromatic amineThe aminomethyl group in this compound is a primary amine, but it is attached to the phenyl ring via a methylene bridge, making it a benzylamine. 3-hydroxyaniline has the amino group directly attached to the aromatic ring.
Typical Reaction Time 4 - 8 hours6 - 12 hoursThis compound often exhibits a slightly faster reaction rate, which can be attributed to the higher nucleophilicity of the benzylic amine compared to the aromatic amine in 3-hydroxyaniline.
Typical Reaction Temperature 90 - 110 °C100 - 120 °CReactions with this compound can often be conducted at slightly lower temperatures.
Reported Yields 85 - 95%70 - 85%Under optimized conditions, this compound generally provides higher yields of the corresponding benzoxazine monomer.
Purity of Crude Product Generally high, requires minimal purificationMay contain more side products, requiring more extensive purificationThe direct attachment of the amine to the ring in 3-hydroxyaniline can lead to side reactions, such as oxidation or the formation of oligomeric impurities.[1]
Stability of Reactant Good stability under normal laboratory conditionsProne to oxidation, may darken upon exposure to air and lightThe stability of 3-aminophenol isomers can vary, with the meta-isomer being relatively more stable than the ortho- and para-isomers. However, aminophenols, in general, are susceptible to oxidation.[1]

Experimental Protocols

To ensure the reproducibility of benzoxazine synthesis, a detailed and consistent experimental protocol is essential. The following is a representative methodology for the synthesis of a benzoxazine monomer using this compound.

Synthesis of 6-methyl-3-(3-hydroxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine

Materials:

  • This compound

  • p-Cresol

  • Paraformaldehyde

  • 1,4-Dioxane (solvent)

  • Toluene (solvent)

  • Sodium sulfate (drying agent)

  • Hexane (for precipitation/crystallization)

  • Ethyl acetate (for recrystallization)

Procedure:

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and p-cresol (1 equivalent) in a suitable solvent such as toluene or 1,4-dioxane.

  • Addition of Formaldehyde: To the stirred solution, add paraformaldehyde (2.2 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 90-110°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is dissolved in a minimal amount of a suitable solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting solid can be further purified by precipitation or recrystallization from a solvent system like ethyl acetate/hexane.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.

Mandatory Visualization

Experimental Workflow for Benzoxazine Synthesis

G Experimental Workflow for Benzoxazine Synthesis A Reactant Preparation (this compound, p-Cresol, Solvent) B Addition of Paraformaldehyde A->B C Reflux Reaction (90-110°C, 4-8h) B->C D Work-up (Cooling, Filtration/Evaporation) C->D E Purification (Washing, Drying, Recrystallization) D->E F Characterization (NMR, FTIR) E->F

Caption: A generalized workflow for the synthesis of benzoxazine monomers.

Factors Influencing Reproducibility in Benzoxazine Synthesisdot

G cluster_reactants Reactant Quality cluster_conditions Reaction Conditions cluster_workup Post-Reaction Handling center Reproducibility Purity Purity of This compound Purity->center Stability Stability of Aminophenol Stability->center Formaldehyde Source of Formaldehyde Formaldehyde->center Temperature Temperature Control Temperature->center Time Reaction Time Time->center Solvent Solvent Purity Solvent->center Stirring Stirring Rate Stirring->center Purification Purification Method Purification->center Drying Drying of Product Drying->center

References

A Comparative Guide to Inter-laboratory Analysis of 3-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(Aminomethyl)phenol, a key intermediate in the synthesis of various pharmaceutical compounds, requires robust and reliable analytical methods to ensure its quality and purity. This guide presents a comparative overview of common analytical techniques for the quantification of this compound, framed within the context of a proposed inter-laboratory study. The objective is to provide researchers, scientists, and drug development professionals with a framework for method selection and validation, supported by experimental protocols and expected performance data. The validation parameters discussed are in accordance with ICH guidelines, covering aspects like accuracy, precision, specificity, linearity, and sensitivity.[1][2][3][4]

Proposed Inter-Laboratory Study Design

To assess the reproducibility and reliability of analytical methods for this compound, a hypothetical inter-laboratory study is proposed. This study would involve several laboratories analyzing a common batch of this compound reference standard and a sample containing a known amount of the analyte in a representative matrix. The primary analytical techniques to be compared are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Experimental Workflow

The proposed workflow for the inter-laboratory study is outlined below. This workflow ensures a systematic approach from sample distribution to final data analysis and comparison.

Inter-laboratory_Study_Workflow cluster_preparation Phase 1: Preparation and Distribution cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Collection and Evaluation cluster_reporting Phase 4: Reporting prep Preparation of Homogeneous Sample Batch dist Distribution to Participating Laboratories prep->dist labA Laboratory A (HPLC & GC Analysis) dist->labA labB Laboratory B (HPLC & GC Analysis) dist->labB labC Laboratory C (HPLC & GC Analysis) dist->labC collect Data Collection and Compilation labA->collect labB->collect labC->collect stats Statistical Analysis (Accuracy, Precision, Linearity) collect->stats compare Method Performance Comparison stats->compare report Final Report Generation compare->report

Caption: Workflow for the proposed inter-laboratory study on this compound analysis.

Experimental Protocols

Detailed methodologies for the HPLC and GC analysis of this compound are provided below. These protocols are based on established methods for similar phenolic compounds.[5][6][7]

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the direct analysis of this compound in aqueous and organic solutions.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a gradient or isocratic elution. A typical starting point would be a 20:80 (v/v) ratio of acetonitrile to buffer.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector at a wavelength of 275 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Gas Chromatography (GC) Method

Due to the polar nature of this compound, derivatization is often required to improve its volatility and chromatographic peak shape.[6][7]

  • Chromatographic System:

    • Column: A capillary column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Derivatization and Sample Preparation:

    • To 1 mg of the sample in a vial, add 500 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Injection Volume: 1 µL (split injection, e.g., 20:1 split ratio).

Comparative Data Presentation

The following tables summarize the expected quantitative performance data from the inter-laboratory study for the two proposed analytical methods. These values are based on typical performance characteristics for validated pharmaceutical analyses.[3][8][9]

Table 1: Comparison of Accuracy and Precision

ParameterHPLC MethodGC-FID MethodAcceptance Criteria
Accuracy (% Recovery)
80% Concentration99.5%98.9%98.0% - 102.0%
100% Concentration100.2%100.5%98.0% - 102.0%
120% Concentration100.8%101.2%98.0% - 102.0%
Precision (%RSD)
Repeatability (n=6)0.5%0.8%≤ 2.0%
Intermediate Precision1.2%1.5%≤ 2.0%

Table 2: Comparison of Linearity and Sensitivity

ParameterHPLC MethodGC-FID MethodAcceptance Criteria
Linearity (R²) 0.99950.9991≥ 0.995
Range (µg/mL) 1 - 1505 - 200Defined by linearity
Limit of Detection (LOD) (µg/mL) 0.10.5Reportable
Limit of Quantification (LOQ) (µg/mL) 0.31.5Reportable

Method Selection Guide

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following decision tree provides a logical guide for method selection.

Method_Selection_Decision_Tree start Start: Analyze this compound thermal_stability Is the analyte in a thermally stable matrix? start->thermal_stability derivatization Is derivatization acceptable? thermal_stability->derivatization Yes sensitivity Is high sensitivity (LOD < 0.5 µg/mL) required? thermal_stability->sensitivity No gc Use GC-FID Method derivatization->gc Yes consider_hplc Consider HPLC for simplicity derivatization->consider_hplc No hplc Use HPLC Method sensitivity->hplc Yes sensitivity->gc No

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

Both HPLC and GC are viable techniques for the quantitative analysis of this compound. The data presented in this guide suggests that an HPLC method may offer higher sensitivity and is less complex due to the absence of a derivatization step. However, a GC-FID method provides a reliable alternative, particularly when dealing with volatile impurities or when HPLC instrumentation is unavailable. The choice of method should be based on the specific requirements of the analysis and validated accordingly to ensure data integrity and regulatory compliance. An inter-laboratory comparison, as proposed, would be invaluable in establishing a standardized, robust analytical procedure for this important pharmaceutical intermediate.

References

Safety Operating Guide

Proper Disposal of 3-(Aminomethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3-(Aminomethyl)phenol, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of solid this compound and its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][2][3]

Hazard Profile of this compound

Understanding the specific hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes its primary hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/Irritation1B / 2Causes severe skin burns and eye damage / Causes skin irritation[2][4]
Serious Eye Damage/Irritation1 / 2ACauses serious eye damage / Causes serious eye irritation[2][4][5]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation[1][4]
Acute Toxicity (Oral)4Harmful if swallowed[5][6]
Acute Toxicity (Inhalation)4Harmful if inhaled[5][6]
Hazardous to the Aquatic Environment (Chronic)2Toxic to aquatic life with long lasting effects[5][6]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated by federal and local authorities, such as the Environmental Protection Agency (EPA) in the United States, under the Resource Conservation and Recovery Act (RCRA).[7][8][9] It is illegal and unsafe to dispose of this chemical in the regular trash or down the sanitary sewer.[7]

Step 1: Waste Identification and Segregation
  • Pure this compound (Solid): Unused or expired solid this compound must be disposed of as hazardous waste. Do not mix it with other waste streams.

  • Solutions Containing this compound: Aqueous or solvent-based solutions containing this chemical are also considered hazardous waste. These should be segregated based on their solvent content (e.g., halogenated vs. non-halogenated solvents) if required by your institution's waste management program.

  • Contaminated Labware and PPE: Items with gross contamination, such as flasks or beakers, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Items with trace contamination, such as used weighing paper, gloves, or paper towels, should be collected in a designated, sealed container and disposed of as hazardous solid waste for incineration.[3][10]

Step 2: Waste Accumulation and Storage
  • Container Selection: Use a chemically compatible, leak-proof container for waste accumulation. Plastic containers are often preferred over glass to minimize the risk of breakage.[7] The container must be in good condition with a secure, tightly fitting lid.

  • Labeling: All hazardous waste containers must be properly labeled. The label should include:

    • The words "Hazardous Waste"[7][9]

    • The full chemical name: "this compound" (no abbreviations or formulas)[7]

    • The approximate concentration and quantity of the waste

    • The date when the first waste was added to the container (accumulation start date)[7]

    • Relevant hazard pictograms (e.g., corrosive, irritant, environmentally hazardous)[7]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from ignition sources, and in a location that minimizes the risk of spills.

Step 3: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full or the accumulation time limit is approaching (as per your generator status), contact your institution's Environmental Health and Safety (EHS) department or hazardous waste coordinator to arrange for pickup.[7]

  • Documentation: Complete any required waste disposal forms or online requests as per your institution's procedures.[7] This typically involves providing detailed information about the waste composition.

  • Final Disposal: The EHS department will transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for final disposal, which is typically incineration for organic compounds.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Identification cluster_segregation Segregation cluster_containment Containment & Labeling cluster_disposal Disposal Path start Waste Generated (this compound) identify_type Identify Waste Type start->identify_type is_solid Pure Solid or Grossly Contaminated Solid? identify_type->is_solid is_liquid Aqueous/Solvent Solution? is_solid->is_liquid No container_solid Collect in Labeled Hazardous Waste Container (Solid Waste) is_solid->container_solid Yes is_trace Trace Contaminated (Gloves, Wipes)? is_liquid->is_trace No container_liquid Collect in Labeled Hazardous Waste Container (Liquid Waste) is_liquid->container_liquid Yes container_trace Collect in Labeled Container for Incineration is_trace->container_trace Yes store Store in Satellite Accumulation Area container_solid->store container_liquid->store container_trace->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Facility (Incineration) contact_ehs->disposal

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Aminomethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 3-(Aminomethyl)phenol, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Summary

This compound is a chemical that poses several health risks. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some classifications also indicate it can cause severe skin burns and eye damage.[2] The compound is harmful if swallowed or inhaled.[3] It is crucial to handle this chemical with appropriate care in a well-ventilated area to avoid the formation and inhalation of dust.[1][3]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should be inspected before use and removed carefully after handling the chemical to avoid cross-contamination.

Protection Type Specific Recommendations Standards & Citations
Eye & Face Protection Chemical safety goggles or a face shield where splashing is a risk.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat should be worn and buttoned.General guidance for phenols suggests nitrile gloves for short-term protection.[4] For significant contact, specialized gloves like "silver shield" are recommended.[5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or if dust cannot be controlled at the source.A particulates filter conforming to EN 143 is recommended.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for safety.

Step 1: Preparation and Workspace Setup

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]

  • Work should be conducted in a chemical fume hood to ensure adequate ventilation.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment and reagents before introducing the this compound.

  • Prepare a designated waste container for contaminated materials.

Step 2: Donning Personal Protective Equipment (PPE)

  • Put on a lab coat and ensure it is fully buttoned.

  • Don chemical safety goggles. If a significant splash risk exists, also don a face shield.

  • Put on the appropriate chemical-resistant gloves. Check for any signs of damage before use.

Step 3: Handling this compound

  • Carefully open the container inside the chemical fume hood.

  • Weigh and dispense the solid chemical, avoiding the creation of dust.

  • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep the container tightly closed when not in use.[1][3]

Step 4: Post-Handling and Decontamination

  • Clean all non-disposable equipment that came into contact with the chemical.

  • Wipe down the work surface in the fume hood.

  • Dispose of all contaminated disposable materials (e.g., bench paper, pipette tips, gloves) in the designated hazardous waste container.

  • Carefully remove PPE, starting with gloves, then the lab coat, and finally eye protection, to avoid contaminating your skin or clothing.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1]
Skin Contact Remove all contaminated clothing immediately.[7] Wash off immediately with plenty of soap and water for at least 15 minutes.[1] For phenol exposure, it is highly recommended to wipe the affected area with polyethylene glycol (PEG 300 or 400) if available.[5][7] Seek medical attention if skin irritation persists.[1]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a POISON CENTER or doctor.[1] If breathing has stopped, provide artificial respiration.[1]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[8] Call a POISON CENTER or doctor immediately if you feel unwell.[1]

Storage and Disposal Plan

Storage:

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep containers tightly closed to prevent contamination and exposure to air.[1][3]

  • Store locked up or in an area accessible only to qualified or authorized personnel.

Disposal Plan: this compound and any materials contaminated with it must be treated as hazardous waste.

  • Solid Waste:

    • Collect excess solid this compound and contaminated disposable materials (e.g., gloves, paper towels, weighing paper) in a clearly labeled, sealed container suitable for hazardous waste.

    • Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a labeled, leak-proof, and shatter-proof container.

    • The container should be kept closed when not in use.

  • Final Disposal:

    • All waste must be disposed of through an approved waste disposal plant or licensed hazardous waste contractor.[1][3]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[6]

Emergency Spill Response Workflow

The following diagram outlines the logical workflow for responding to a spill of this compound.

Spill_Response_Workflow node_start node_start node_action node_action node_decision node_decision node_end node_end start Spill Occurs alert Alert personnel in the area and evacuate if necessary start->alert assess Assess the spill (Size, Location, Risk) alert->assess is_major Major Spill? assess->is_major don_ppe Don appropriate PPE (Gloves, Goggles, Respirator) is_major->don_ppe No (Minor) evacuate Evacuate the laboratory and restrict access is_major->evacuate Yes (Major) contain Cover/contain the spill with inert absorbent material (e.g., vermiculite, sand) don_ppe->contain cleanup Carefully sweep or scoop up material into a hazardous waste container contain->cleanup decontaminate Decontaminate the spill area with an appropriate solvent, followed by soap and water cleanup->decontaminate dispose Seal and label waste container. Dispose of via EHS. decontaminate->dispose end Spill Response Complete dispose->end contact_ehs Contact Emergency Services and Institutional EHS evacuate->contact_ehs contact_ehs->end

Caption: Workflow for handling a chemical spill.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.